molecular formula C9H4Cl2FN B11888937 4,6-Dichloro-7-fluoroquinoline

4,6-Dichloro-7-fluoroquinoline

Numéro de catalogue: B11888937
Poids moléculaire: 216.04 g/mol
Clé InChI: LLKNPCJCKMLUIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloro-7-fluoroquinoline is a fluorinated quinoline derivative of significant interest in medicinal and synthetic chemistry. While specific studies on this exact compound are limited, its structure places it within a well-established class of compounds used as versatile synthetic intermediates. Quinolines substituted with halogens, particularly chlorine and fluorine, are crucial building blocks in the development of active pharmaceutical ingredients. For instance, the 4,7-dichloroquinoline scaffold is a known precursor to antimalarial drugs like chloroquine and amodiaquine . The presence of fluorine, a common bioisostere, is a strategic feature in many modern drug candidates, as fluorinated quinolines are frequently explored for their remarkable biological activities . The distinct halogen atoms at the 4, 6, and 7 positions offer orthogonal reactivity for sequential nucleophilic aromatic substitution, allowing researchers to systematically build complex molecules. This makes 4,6-Dichloro-7-fluoroquinoline a valuable reagent for constructing compound libraries, investigating structure-activity relationships, and developing new therapeutic agents, particularly in the fields of anti-infectives and oncology. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H4Cl2FN

Poids moléculaire

216.04 g/mol

Nom IUPAC

4,6-dichloro-7-fluoroquinoline

InChI

InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H

Clé InChI

LLKNPCJCKMLUIH-UHFFFAOYSA-N

SMILES canonique

C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Medicinal Utility of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 4,6-Dichloro-7-fluoroquinoline , a high-value scaffold for kinase inhibitor and antimalarial drug discovery.

Executive Summary

4,6-Dichloro-7-fluoroquinoline is a tri-halogenated heterocyclic scaffold that serves as a critical intermediate in the synthesis of 4-aminoquinoline pharmacophores. Unlike the ubiquitous 4,7-dichloroquinoline (precursor to Chloroquine), this specific isomer incorporates a C7-fluorine atom and a C6-chlorine atom. This substitution pattern offers unique advantages in medicinal chemistry: the C7-fluorine blocks metabolic defluorination and modulates pKa, while the C6-chlorine provides a handle for late-stage palladium-catalyzed cross-couplings, enabling rapid library expansion around the core.

Part 1: Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting its behavior in biological systems and reaction mixtures.

Table 1: Core Physicochemical Properties
PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight ~216.04 g/mol Low MW allows significant room for functionalization while staying within Lipinski rules.
LogP (Predicted) 3.6 – 3.8Highly lipophilic. Requires polar side chains (e.g., piperazines, solubilizing amines) at C4 to improve aqueous solubility.
pKa (Quinoline N) ~2.5 – 3.0The electron-withdrawing effects of Cl (C4, C6) and F (C7) significantly lower the basicity of the ring nitrogen compared to quinoline (pKa 4.9).
H-Bond Donors 0Acts purely as an H-bond acceptor (via Ring N and F).
PSA ~13 ŲExcellent membrane permeability; blood-brain barrier (BBB) penetration is likely unless modified with polar groups.

Part 2: Synthetic Accessibility

The synthesis of 4,6-Dichloro-7-fluoroquinoline follows the classical Gould-Jacobs reaction , adapted to ensure correct regiochemistry. The starting material choice is critical to establish the 6,7-substitution pattern.

The Synthetic Workflow[1][2][3]
  • Condensation: Reaction of 4-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields the 4-hydroxyquinoline-3-ester.

  • Hydrolysis/Decarboxylation: Removal of the ester group.

  • Chlorination: Conversion of the C4-hydroxyl to C4-chloride using Phosphorus Oxychloride (

    
    ).
    
Visualization: Synthesis Pathway

Synthesis Aniline 4-Chloro-3-fluoroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (110°C) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Enamine Cyclized 4-OH-6-Cl-7-F-quinoline-3-ester Enamine->Cyclized Thermal Cyclization (250°C, Dowtherm A) Decarb 6-Cl-7-F-4-hydroxyquinoline Cyclized->Decarb 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat) Final 4,6-Dichloro-7-fluoroquinoline Decarb->Final Chlorination (POCl3, Reflux)

Caption: Step-by-step synthesis via the Gould-Jacobs protocol. The regiochemistry is defined by the starting aniline.

Part 3: Reactivity Profile & Regioselectivity

For a medicinal chemist, the value of this scaffold lies in the orthogonal reactivity of its three halogen substituents. They do not react at the same rate or under the same conditions, allowing for sequential functionalization.

Reactivity Hierarchy
  • C4-Chlorine (Most Reactive):

    • Mechanism:

      
       (Nucleophilic Aromatic Substitution).[1]
      
    • Activation: Highly activated by the protonated quinoline nitrogen (para-position).

    • Utility: Introduction of the primary pharmacophore (e.g., diamines for antimalarials, anilines for kinase inhibitors).

  • C6-Chlorine (Moderately Reactive):

    • Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Activation: Not activated for

      
       but accessible via oxidative addition to Pd(0).
      
    • Utility: Late-stage library expansion (R-group scanning).

  • C7-Fluorine (Least Reactive / Stable):

    • Mechanism: Stable under standard conditions.

    • Utility: Metabolic blocking (prevents oxidation) and electronic modulation. Note: In 4-oxo-quinolone antibiotics, C7-F is reactive, but in this aromatic chloroquinoline system, it is relatively inert.

Visualization: Reactivity Map

Reactivity Core 4,6-Dichloro-7-fluoroquinoline SNAr C4-Cl Displacement (SNAr) Core->SNAr Primary Reaction (Amines, Heat/H+) Suzuki C6-Cl Coupling (Pd-Catalyzed) Core->Suzuki Secondary Reaction (Boronic Acids, Pd) Metab C7-F Stability (Metabolic Block) Core->Metab Inert Feature Prod1 4-Amino-6-chloro-7-fluoroquinoline (Kinase/Antimalarial Core) SNAr->Prod1 Prod2 Biaryl/Functionalized Core (SAR Expansion) Suzuki->Prod2

Caption: Orthogonal reactivity profile. C4 reacts first via SNAr; C6 reacts second via Pd-catalysis.

Part 4: Experimental Protocols

Protocol A: General Displacement at C4

Targeting the synthesis of 4-aminoquinoline derivatives.

Rationale: Acid catalysis protonates the quinoline nitrogen, increasing the electrophilicity at C4 and accelerating chloride displacement.

  • Reagents: 4,6-Dichloro-7-fluoroquinoline (1.0 equiv), Amine nucleophile (1.2–1.5 equiv).

  • Solvent: Ethanol, Isopropanol, or Ethoxyethanol.

  • Catalyst: Catalytic HCl (or use the amine as an HCl salt).

  • Procedure:

    • Dissolve the quinoline in the solvent (0.5 M concentration).

    • Add the amine.[2][1][3][4]

    • Heat to reflux (80–120°C) for 2–6 hours. Monitor by TLC/LCMS.

    • Observation: The product often precipitates as the hydrochloride salt upon cooling.

  • Workup: Filter the solid or basify with

    
     and extract with Ethyl Acetate/DCM.
    
Protocol B: Suzuki-Miyaura Coupling at C6

Targeting library expansion after C4 functionalization.

Rationale: The C6-Cl bond is weaker than the C-F bond but requires a catalyst. This reaction is best performed after C4 substitution to avoid competing SNAr at C4 by the catalyst ligands or base.

  • Reagents: C4-substituted quinoline (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen/Argon.

    • Combine reactants and catalyst in a sealed tube.

    • Heat at 90–100°C for 12 hours.

  • Validation: Monitor for the disappearance of the aryl chloride peak.

Part 5: Medicinal Chemistry Applications[4][5][7][8]

Kinase Inhibition (EGFR/Src Bioisosteres)

The 4-aminoquinoline scaffold is a proven bioisostere of the 4-aminoquinazoline scaffold found in EGFR inhibitors like Gefitinib and Erlotinib .

  • Design Strategy: Replace the quinazoline core with 4,6-dichloro-7-fluoroquinoline.

  • Advantage: The C7-Fluorine mimics the electron-withdrawing nature of the N3 nitrogen in quinazoline, maintaining the electronic environment of the ATP-binding pocket while altering solubility and metabolic profile.

Antimalarial Optimization

Chloroquine resistance is partly driven by transporter mutations. Modifying the core lipophilicity and pKa can overcome this.

  • Design Strategy: Use the 4,6-dichloro-7-fluoro core to attach the standard diethylaminobutyl side chain.

  • Hypothesis: The C7-F may alter the pKa of the quinoline nitrogen, potentially affecting accumulation in the parasite's acidic food vacuole, while the C6-Cl provides a handle to increase lipophilicity or introduce steric bulk to bypass resistance mechanisms.

Metabolic Stability

In many drug candidates, the 6- and 7-positions of the quinoline ring are "soft spots" for CYP450-mediated oxidation.

  • Solution: The 7-Fluoro substituent effectively blocks metabolism at this position.

  • Solution: The 6-Chloro substituent blocks metabolism and can be used to tune the overall lipophilicity (LogP) to optimize half-life (

    
    ).
    

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives.[5][2][6][1] Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098–5119. Link

  • Eswaran, S., et al. (2010). Heterocyclic Liquid Crystals: Synthesis and Characterization of Some New Azo-Schiff Bases Containing Quinoline Ring. Journal of Chemistry.[5] Link

  • PubChem Compound Summary. (2024). 4,7-Dichloroquinoline (Analogous Reactivity Data).[2][6][7] National Center for Biotechnology Information. Link

Sources

4,6-Dichloro-7-fluoroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Functionalization of 4,6-Dichloro-7-fluoroquinoline: A Technical Guide for Drug Discovery

Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the programmable backbone for next-generation therapeutics. Among these, halogenated quinolines are recognized as highly privileged structures. Specifically, 4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) offers a uniquely engineered tri-halogenated core. The strategic placement of two distinct halogens (chlorine and fluorine) across three positions allows for orthogonal reactivity. This enables the precise, stepwise construction of complex pharmacophores utilized in antimalarial, antibacterial, and central nervous system (CNS) drug development.

Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to understand the foundational physicochemical properties of the starting material. The table below summarizes the core quantitative data for 4,6-Dichloro-7-fluoroquinoline[1],[2].

PropertyValue
Compound Name 4,6-Dichloro-7-fluoroquinoline
CAS Number 1065093-04-0
Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
Core Scaffold Tri-halogenated Quinoline
Key Reactive Sites C4 (Electrophilic), C6 (Cross-Coupling)

The causality behind selecting this specific isomer lies in its electronic distribution. The C7-fluorine atom is highly electronegative, withdrawing electron density via the inductive effect while simultaneously blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the 7-position. The C4-chlorine is highly activated toward nucleophilic attack due to the resonance stabilization provided by the adjacent quinoline nitrogen. Meanwhile, the C6-chlorine remains relatively inert to nucleophiles but is perfectly primed for transition-metal-catalyzed cross-coupling.

Applications in Drug Development

The unique structural properties of fluoroquinolines make them highly versatile in pharmacology:

  • CNS Therapeutics (mGluR5 Modulators): Fluoroquinoline derivatives have been successfully developed as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). These compounds, characterized by their high metabolic stability and brain penetrance, have advanced to clinical trials for psychiatric indications such as anxiety and depression[3].

  • Antimalarial and Biocidal Agents: Dichloroquinoline derivatives are foundational to antimalarial therapies. Recent studies demonstrate that 4,7-dichloroquinoline derivatives exhibit potent in-vitro antiplasmodial efficacy and significant larvicidal properties against vectors like Aedes aegypti.

Experimental Workflows: Orthogonal Functionalization

To leverage this scaffold, we utilize an orthogonal functionalization strategy. The workflow relies on exploiting the differential reactivity of the C4 and C6 positions.

G A 4,6-Dichloro-7-fluoroquinoline CAS: 1065093-04-0 B C4 Position Nucleophilic Aromatic Substitution A->B Step 1: Amine C C6 Position Pd-Catalyzed Cross-Coupling B->C Step 2: Pd(0) D Advanced Lead Compound (e.g., CNS/Antimalarial Agent) C->D Derivatization

Functionalization workflow of 4,6-Dichloro-7-fluoroquinoline via sequential C4 and C6 activation.

Protocol 1: Regioselective C4-Amination via SNAr

Objective: To install a secondary amine at the C4 position while leaving the C6-chlorine and C7-fluorine intact. Causality: The electron-withdrawing nature of the quinoline nitrogen makes the C4-chlorine highly electrophilic. The formation of the intermediate Meisenheimer complex is resonance-stabilized at C4, whereas attack at C6 lacks this stabilization, ensuring strict regioselectivity[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 4,6-Dichloro-7-fluoroquinoline (1.0 eq, 216.04 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq, 1.2 mmol) followed by anhydrous potassium carbonate (K2CO3, 2.0 eq, 2.0 mmol) as the base to scavenge the generated HCl.

  • Reaction Execution: Seal the flask under a nitrogen atmosphere and heat to 120 °C for 12–24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z ~217 [M+H]+) disappears, replaced by a single major product peak corresponding to the exact mass of the aminated product (e.g., m/z ~267 for morpholine substitution). The absence of a double-substitution mass confirms the inertness of the C6-chlorine under these conditions.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C6 position of the C4-aminated intermediate. Causality: With the C4 position occupied by an electron-donating amine, the quinoline core becomes slightly more electron-rich. However, the C6-chlorine bond can now be selectively activated by a Palladium(0) catalyst for oxidative addition. The adjacent C7-fluorine exerts a strong inductive pull, which facilitates the oxidative addition step but requires a robust, sterically demanding bidentate ligand (like dppf) to prevent catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the C4-aminated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Purge the vial with nitrogen for 5 minutes, seal, and heat at 90 °C for 8 hours.

  • Self-Validation (In-Process Control): Perform a hot filtration through a Celite pad to remove precipitated Palladium black. The protocol is self-validating upon crude 1H-NMR analysis: the disappearance of the characteristic C6-chlorine isotopic pattern in the mass spectrum, coupled with the appearance of new aromatic proton signals in the 7.0–8.0 ppm range of the NMR spectrum, confirms successful C-C bond formation.

Pharmacological Mechanism of Action

When these fluoroquinoline derivatives are optimized as mGluR5 NAMs, they exhibit a highly specific signaling cascade modulation. The presence of the halogenated quinoline core allows the molecule to lodge deeply into the allosteric transmembrane pocket of the receptor[3].

Pathway FQ Fluoroquinoline Derivative (NAM) mGluR5 mGluR5 Receptor (Allosteric Site) FQ->mGluR5 Binds Allosteric Pocket Gq Gq Protein Coupling mGluR5->Gq Modulates PLC Phospholipase C (PLC) Inhibition Gq->PLC Decreases Activation Ca Intracellular Ca2+ Release Attenuated PLC->Ca Reduces IP3 Production

Mechanism of action for fluoroquinoline-derived mGluR5 negative allosteric modulators.

By binding to the allosteric site, the fluoroquinoline derivative induces a conformational change that uncouples the receptor from its intracellular Gq protein. This prevents the downstream activation of Phospholipase C (PLC), ultimately attenuating the release of intracellular calcium—a critical pathway in mitigating hyperactive glutamatergic signaling in psychiatric disorders.

Conclusion

4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) is not merely a chemical reagent; it is a highly engineered starting point for rational drug design. By understanding the electronic and steric causality of its halogen substituents, researchers can deploy self-validating synthetic protocols to rapidly generate diverse, biologically active libraries.

References

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

  • Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications Source: PubMed / J Med Chem URL: [Link]

Sources

Solubility Profile of 4,6-Dichloro-7-fluoroquinoline in Organic Solvents

[1][2]

Executive Summary & Compound Analysis

4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) is a highly specialized halogenated heterocyclic intermediate.[1][2][3][4] It serves as a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors) and advanced antimalarial agents.[1][2]

Unlike its simpler analog 4,7-dichloroquinoline, the introduction of the C7-fluorine atom alters the dipole moment and crystal lattice energy, subtly impacting its solvation thermodynamics.[1][2] This guide provides a predictive solubility landscape based on structural analogs, followed by a rigorous experimental protocol for precise determination.[2]

Physicochemical Baseline[2][5]
  • Molecular Formula: C

    
    H
    
    
    Cl
    
    
    FN[1][2][5][6]
  • Molecular Weight: 216.04 g/mol [1][6]

  • Physical State: Off-white to pale yellow crystalline solid.[1][2]

  • Key Solvation Driver: The electron-deficient quinoline ring and lipophilic halogens favor polar aprotic and chlorinated solvents.[1][2]

Predicted Solubility Landscape

Based on structural homology with 4,7-dichloroquinoline and thermodynamic group contribution principles.

The solubility behavior of 4,6-Dichloro-7-fluoroquinoline follows a "like-dissolves-like" mechanism heavily influenced by

12
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvent-solute interaction due to similar polarity and halogen bonding.[1][2] Ideal for reaction media.[2]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions overcome the crystal lattice energy.[1][2] Primary choice for stock solutions.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate (10–30 mg/mL)Solvation driven by

stacking.[1][2] Solubility increases significantly with temperature (Van't Hoff behavior).[2]
Alcohols (Protic) Methanol, Ethanol, IPALow to Moderate Poor solubility at RT; increases at reflux.[1][2] Ideal for recrystallization (cooling crystallization).[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low (<1 mg/mL)Lack of polar interactions.[1][2] Acts as an anti-solvent to force precipitation.[2]
Aqueous Water, PBS (pH 7.[1][2]4)Insoluble Highly lipophilic (LogP > 3.0).[1][2] Requires pH adjustment (< pH 2) to solubilize as a quinolinium salt.[1][2]

Experimental Protocol: Solubility Determination

Standardized workflow for obtaining thermodynamic solubility data.[1]

Method A: Isothermal Saturation (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]

Reagents & Equipment:

  • 4,6-Dichloro-7-fluoroquinoline (Purity >98%)[1][2][7]

  • HPLC-grade solvents (MeOH, EtOH, Toluene, DCM)[1][2]

  • Thermostatic orbital shaker (Control ±0.1°C)

  • Syringe filters (0.45 µm PTFE)[1]

  • HPLC-UV or GC-FID for quantification.[1][2]

Step-by-Step Procedure:

  • Saturation: Add excess solid compound to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at fixed temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) for 24–48 hours.

  • Sedimentation: Allow the suspension to settle for 2 hours to separate the supernatant.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation).

  • Filtration: Filter immediately through a 0.45 µm PTFE filter.

  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC.

Method B: Polythermal Method (Laser Monitoring)

Used for rapid generation of solubility curves (


12
  • Prepare a mixture of known composition (

    
    ).[2]
    
  • Heat slowly (0.5 K/min) until dissolution (clear point).

  • Cool slowly until nucleation (cloud point).[2]

  • The average temperature represents the saturation temperature (

    
    ).[1][2]
    

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during purification, based on the solubility profile.

SolventSelectionStartCrude 4,6-Dichloro-7-fluoroquinolineCheckSolCheck Solubility ProfileStart->CheckSolHighSolHigh Solubility(DCM, DMSO)CheckSol->HighSolDissolves at RTModSolTemp-Dependent Solubility(Ethanol, Toluene)CheckSol->ModSolDissolves at Reflux onlyLowSolInsoluble(Hexane, Water)CheckSol->LowSolNo DissolutionProcess1Use for Reaction Mediumor Stock SolutionHighSol->Process1ModSol->LowSolAdd Anti-Solvent(Optional)Process2Use for Recrystallization(Cooling Mode)ModSol->Process2Process3Use as Anti-Solvent(Precipitation)LowSol->Process3Process2->ModSolHeat to Reflux

Caption: Decision matrix for solvent selection based on thermal solubility behavior.

Thermodynamic Modeling

To correlate experimental data for process simulation, use the Modified Apelblat Equation .[2] This model is empirically robust for rigid heterocyclic rings like quinolines.[2]

Where:

  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (K).[2][8][9]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Insight: For halogenated quinolines, the dissolution enthalpy (

positive (endothermic)12

12

References

  • Structure & Identity: PubChem. 4,7-Dichloroquinoline (Analog).[1][2][9] National Library of Medicine.[2]

  • Synthetic Context: Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline.[1][2][9] Org. Synth. 1948 , 28,[1][2] 38.

  • Solubility Methodology: Könczöl, Á.; Dargó, G. Brief overview of solubility methods: Recent trends in equilibrium solubility measurement. Drug Discov. Today: Technol. 2018 , 27, 3–10.[1][2] [1]

  • Crystallization Solvents: Recrystallisation of crude 4,7-dichloroquinoline. ResearchGate.

Technical Guide & Safety Data Sheet (SDS) Analysis: 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for the safe handling, storage, and application of 4,6-Dichloro-7-fluoroquinoline . It is designed for researchers and process chemists who require more than a generic safety summary.

CAS Number: 1065093-04-0 Molecular Formula: C


H

Cl

FN Molecular Weight: 216.04 g/mol [1]

Part 1: Executive Summary & Chemical Context

4,6-Dichloro-7-fluoroquinoline is a specialized halogenated heterocyclic scaffold. Unlike common reagents, it functions primarily as a high-value intermediate in the synthesis of H-PGDS inhibitors (Hematopoietic Prostaglandin D Synthase) and next-generation fluoroquinolone antibiotics .

Why this specific isomer matters: The presence of chlorine at the C4 and C6 positions, combined with fluorine at C7, creates a unique reactivity profile:

  • C4-Position: Highly electrophilic; serves as the primary "handle" for Nucleophilic Aromatic Substitution (S

    
    Ar) reactions (e.g., introducing amines).
    
  • C7-Position: The fluorine atom often acts as a bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity, or serving as a second S

    
    Ar site under forcing conditions.
    

Critical Safety Note: As a halogenated quinoline, this compound poses risks of severe eye damage, skin sensitization, and respiratory irritation. In the absence of extensive toxicological data for this specific isomer, safety protocols must follow a Read-Across approach based on the structurally analogous 4,7-dichloroquinoline.

Part 2: Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) analysis of analogous chlorinated quinolines.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat.[2] 2H315: Causes skin irritation.
Serious Eye Damage Cat. 1/2AH318/H319: Causes serious eye damage/irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Aquatic Toxicity Cat. 3H402: Harmful to aquatic life (Predicted).
Toxicology Insight (The "Why")

The C4-chlorine atom is labile. Upon contact with mucosal membranes (eyes, lungs), it can undergo partial hydrolysis, releasing hydrochloric acid (HCl) in situ. This mechanism drives the severe irritation/corrosion potential distinct from non-halogenated quinolines.

Part 3: Safe Handling Lifecycle & Engineering Controls

Expertise Note: Standard fume hoods are insufficient if the sash is not managed correctly during solid transfer.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Halogenated heterocycles can be static-prone. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Layer) or Viton Chlorinated aromatics can permeate thin latex. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact.
Eye Protection Chemical Goggles (Not Safety Glasses)Risk of irreversible corneal damage from dust/hydrolysis.
Respiratory N95 (if outside hood) or P100 Required only if engineering controls fail or during spill cleanup.
Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to disposal.

SafeHandling Start Receipt of 4,6-Dichloro-7-fluoroquinoline Inspect Inspect Seal & Desiccant (Check for Hydrolysis/HCl Smell) Start->Inspect Storage Storage: 2-8°C, Inert Gas (Prevent Moisture Ingress) Inspect->Storage Intact Waste Disposal: Halogenated Organic Stream (Do NOT mix with Acids) Inspect->Waste Compromised/Degraded Usage Weighing & Synthesis (Fume Hood ONLY) Storage->Usage Usage->Waste Residues/Mother Liquor

Figure 1: Lifecycle management workflow ensuring containment of hydrolytic byproducts.

Part 4: Emergency Response Protocols

Trustworthiness: These protocols assume the generation of HF and HCl during thermal decomposition.

Firefighting Measures
  • Hazardous Combustion Products: In a fire, this compound decomposes to release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).

  • Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam. Do not use high-pressure water jets , as this may scatter the chemical and accelerate hydrolysis.

  • Special Action: Firefighters must wear full turnout gear and SCBA. Any water runoff must be contained (HF risk to aquatic systems).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Sand).[3] Do not use combustible materials like sawdust.

  • Neutralize: If wet, treat the area with a dilute Sodium Bicarbonate (NaHCO

    
    ) solution to neutralize potential acidity.
    
  • Disposal: Scoop into a high-density polyethylene (HDPE) container. Label as "Toxic Solid, Organic, Halogenated."

Part 5: Storage & Stability

  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under Argon or Nitrogen. The C4-Cl bond renders the molecule moisture-sensitive over long periods.

  • Incompatibilities: Strong oxidizing agents and strong bases (which may trigger premature S

    
    Ar reactions).
    

Part 6: Experimental Application (Synthesis Context)

Expertise in Action: Why use this specific scaffold?

In the development of H-PGDS inhibitors, the 4,6-dichloro-7-fluoroquinoline core is often subjected to palladium-catalyzed reduction or nucleophilic substitution .

Protocol Example (S


Ar Amination): 
  • Dissolution: Dissolve 1.0 eq of 4,6-Dichloro-7-fluoroquinoline in anhydrous DMF.

  • Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of DIPEA (base).

  • Reaction: Heat to 60–80°C. The C4-Cl is selectively displaced due to the activating influence of the ring nitrogen (para-position effect).

  • Quench: Pour into ice water. The product typically precipitates, avoiding tedious extraction.

Part 7: Waste Disposal

Classification: Hazardous Waste (Halogenated). Protocol:

  • Dissolve solid waste in a combustible solvent (e.g., acetone) if not already in solution.

  • Segregate into the Halogenated Organic Waste stream.

  • Prohibited: Do not mix with aqueous acid waste streams (risk of HCN or HF evolution if impurities are present).

  • Destruction: High-temperature incineration equipped with a scrubber for HCl/HF removal.

References

  • World Intellectual Property Organization (WIPO). (2017). Quinoline-3-carboxamides as H-PGDS Inhibitors (WO2017103851A1).
  • PubChem. (n.d.). Compound Summary: 4,7-Dichloroquinoline (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Quinoline. Retrieved from [Link]

Sources

The Emerging Potential of the 4,6-Dichloro-7-fluoroquinoline Scaffold: A Technical Guide to Structure-Activity Relationship Exploration

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its versatile structure has given rise to a multitude of therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[2][3] The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, making it a "privileged structure" in drug discovery. This guide delves into the untapped potential of a specific, underexplored scaffold: 4,6-dichloro-7-fluoroquinoline . By dissecting the predicted influence of its unique substitution pattern, we aim to provide a roadmap for the rational design and development of novel therapeutics based on this promising core.

The 4,6-Dichloro-7-fluoroquinoline Core: A Tri-Halogenated Scaffold of Interest

The 4,6-dichloro-7-fluoroquinoline core presents a unique combination of halogen substitutions that is poised to offer distinct advantages in drug design. The presence of chlorine atoms at both the 4- and 6-positions, coupled with a fluorine atom at the 7-position, creates a complex interplay of electronic and steric effects. This guide will explore the hypothetical structure-activity relationships (SAR) of this scaffold, drawing upon established principles from quinoline and fluoroquinolone chemistry to predict its potential biological activities and guide future research.

Predictive Structure-Activity Relationship (SAR) Analysis

A thorough understanding of the contribution of each substituent to the overall molecular properties is paramount for the rational design of novel drug candidates.

The Role of the 4-Chloro Substituent: A Handle for Nucleophilic Substitution and a Modulator of Activity

The chlorine atom at the 4-position of the quinoline ring is a key feature that significantly influences the scaffold's chemical reactivity and biological activity. It activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide array of functional groups.[4] This allows for the exploration of diverse chemical space and the optimization of interactions with biological targets.

From a biological standpoint, the 4-chloro group can participate in various non-covalent interactions, including halogen bonding, which can contribute to target binding affinity.[5] The nature of the substituent introduced at this position is critical. For instance, in the context of anticancer agents, the introduction of substituted anilines at the 4-position of quinolines has led to potent kinase inhibitors.[6]

The Impact of the 6-Chloro Substituent: Enhancing Potency and Influencing Electronic Properties

A halogen at the C6 position of the quinoline ring is a common feature in many biologically active compounds. The presence of a chlorine atom at this position is known to enhance the antibacterial activity of fluoroquinolones.[7] This is attributed to its electron-withdrawing nature, which can influence the overall electronic distribution of the quinoline ring system and modulate the pKa of the molecule. In the context of antimalarial quinolines, a 6-chloro substituent has been shown to have a synergistic effect on activity when combined with a 7-methoxy group.[5]

The Significance of the 7-Fluoro Group: A Key Player in Pharmacokinetics and Target Interaction

The fluorine atom at the C7 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[8] The introduction of fluorine at this position can significantly enhance metabolic stability, increase cell permeability, and improve oral bioavailability.[9] Furthermore, the 7-fluoro substituent has been shown to be crucial for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[10] In the broader context of drug design, the strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles.

Synergistic and Antagonistic Effects: The Unique Interplay of Three Halogens

The combination of chlorine atoms at C4 and C6, and a fluorine atom at C7, is anticipated to create a unique electronic environment within the quinoline scaffold. The electron-withdrawing nature of all three halogens will likely lower the pKa of the quinoline nitrogen, which could impact its interaction with biological targets and its cellular accumulation. The interplay of these substituents may lead to synergistic effects on biological activity. For instance, the combined electron-withdrawing power of the 6-chloro and 7-fluoro groups could enhance the reactivity of the 4-position towards nucleophilic attack, facilitating the synthesis of diverse analogs.

Synthetic Strategies for 4,6-Dichloro-7-fluoroquinoline and its Analogs

The synthesis of the 4,6-dichloro-7-fluoroquinoline core can be approached through established quinoline synthetic methodologies. A plausible route would involve the cyclization of a suitably substituted aniline precursor.

Proposed Synthetic Workflow

G A 3-Chloro-4-fluoroaniline C Cyclization (Gould-Jacobs reaction) A->C B Diethyl ethoxymethylenemalonate B->C D 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate C->D E Hydrolysis D->E F 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid E->F G Decarboxylation F->G H 7-Chloro-6-fluoro-4-hydroxyquinoline G->H I Chlorination (POCl3) H->I J 4,7-Dichloro-6-fluoroquinoline I->J K Nucleophilic Aromatic Substitution J->K L 4-Substituted-6-chloro-7-fluoroquinoline Analogs K->L

Caption: Proposed synthetic workflow for 4,6-dichloro-7-fluoroquinoline and its analogs.

Potential Biological Targets and Therapeutic Applications

Based on the SAR analysis of related quinoline derivatives, the 4,6-dichloro-7-fluoroquinoline scaffold holds promise for a variety of therapeutic applications.

Table 1: Potential Biological Targets and Therapeutic Areas

Potential Biological TargetTherapeutic AreaRationale
Protein Kinases (e.g., EGFR, VEGFR) OncologyThe 4-anilinoquinoline scaffold is a well-established kinase inhibitor pharmacophore.[6]
Topoisomerases (I and II) Oncology, Infectious DiseasesFluoroquinolones are known inhibitors of bacterial topoisomerase II.[10] Certain indenoisoquinolines with halogen substitutions are potent Topoisomerase I inhibitors.[4]
Heme Polymerization Infectious Diseases (Malaria)The 4-aminoquinoline core is central to the mechanism of action of chloroquine.[8]
Bacterial DNA Gyrase Infectious Diseases (Bacterial)The fluoroquinolone scaffold is a potent inhibitor of bacterial DNA gyrase.[10]

Experimental Protocols

General Procedure for the Synthesis of 4,6-Dichloro-7-fluoroquinoline
  • Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acrylate: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically neat or in a high-boiling solvent, to afford the corresponding enamine intermediate.

  • Step 2: Cyclization to Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate: The enamine from Step 1 is cyclized by heating in a high-boiling solvent such as Dowtherm A.

  • Step 3: Hydrolysis to 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid: The ester from Step 2 is hydrolyzed using aqueous base, followed by acidification.

  • Step 4: Decarboxylation to 6-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one: The carboxylic acid from Step 3 is decarboxylated by heating in a high-boiling solvent.

  • Step 5: Chlorination to 2,4-dichloro-6-fluoro-7-methoxyquinoline: The resulting 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the synthesized 4,6-dichloro-7-fluoroquinoline analogs to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The 4,6-dichloro-7-fluoroquinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the established principles of quinoline chemistry and SAR, this guide provides a predictive framework to stimulate and direct future research. The unique combination of halogen substituents offers a tantalizing prospect for the development of potent and selective modulators of various biological targets. Further synthesis and biological evaluation of analogs based on this core are warranted to fully elucidate its therapeutic potential.

References

  • Albrecht, R. (1977). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research, 21, 9-104.
  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(15), 11437-11456.
  • Escribano, E., et al. (1996). Structure-absorption relationships of a series of 6-fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(7), 1744-1747.
  • Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
  • Maddalena, M. J., et al. (1995). Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring. Journal of Medicinal Chemistry, 38(18), 3536-3546.
  • Niles, J. C., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(13), 5639-5651.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Zhang, G. W., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(45), 29553-29576.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 6.
  • Molecules. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658.
  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-8.
  • PDB-101. (n.d.). Fluoroquinolones. RCSB PDB.
  • ChemScene. (n.d.). 4,6-Dichloro-7-fluoroquinazoline. ChemScene.
  • PubChem. (n.d.). 4,7-Dichloroquinoline. PubChem.
  • Beilstein Journals. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry, 21, 1034-1042.
  • Wikipedia. (2024). Quinoline. Wikipedia.
  • The Journal of Organic Chemistry. (1999). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 64(23), 8575-8583.
  • MilliporeSigma. (n.d.). 4-Chloro-7-fluoroquinoline. Sigma-Aldrich.
  • CHIMIA. (2002). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 56(4), 141-146.
  • CymitQuimica. (n.d.). 4,7-Dichloroquinoline. CymitQuimica.
  • ResearchGate. (2012). 4,7-Dichloroquinoline.

Sources

Melting point and physical characteristics of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and characterization protocols for 4,6-Dichloro-7-fluoroquinoline .

CAS Registry Number: 1065093-04-0 Chemical Formula: C₉H₄Cl₂FN Molecular Weight: 216.04 g/mol

Executive Summary

4,6-Dichloro-7-fluoroquinoline is a specialized halogenated heterocyclic intermediate used primarily in the development of Prostaglandin D Synthase (h-PGDS) inhibitors and non-classical quinoline antibiotics. Unlike standard fluoroquinolones (which typically feature a 6-fluoro-7-amino substitution pattern), this scaffold presents a 6-chloro-7-fluoro motif. This specific halogenation pattern alters the electronic properties of the pyridine ring, enhancing lipophilicity (LogP) and modifying the electrophilicity at the C4 position for subsequent nucleophilic aromatic substitutions (SNAr).

This guide provides a self-validating workflow for the synthesis, purification, and physical characterization of this compound, addressing the scarcity of open-source experimental melting point data by providing analogous benchmarking and rigorous purity protocols.

Physical & Chemical Characteristics[1][2][3][4][5]

Due to the niche application of this specific isomer, experimental physical constants are often proprietary. The values below represent a synthesis of available vendor data and calculated properties based on structural analogs (e.g., 4,7-dichloroquinoline).

Table 1: Physicochemical Properties
PropertyValue / DescriptionConfidence Level
Appearance Off-white to pale beige crystalline solidHigh (Experimental)
Melting Point 98°C – 102°C (Predicted/Range)Medium (Analog-Derived)*
Boiling Point 320.5 ± 37.0 °C at 760 mmHgCalculated
Density 1.5 ± 0.1 g/cm³Calculated
LogP 3.42High (Consensus)
Solubility Insoluble in water; Soluble in DCM, Chloroform, DMSO, Ethyl AcetateHigh
pKa ~2.1 (Quinoline nitrogen)Predicted

*Note: The structural analog 4,7-dichloroquinoline melts at 84–86°C. The addition of a fluorine atom at C7 and the shift of chlorine to C6 typically increases crystal lattice energy, raising the melting point by 10–15°C.

Synthesis & Production Protocol

Objective: Produce high-purity (>98%) 4,6-dichloro-7-fluoroquinoline suitable for pharmaceutical coupling. Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5).

Reaction Logic (The Gould-Jacobs Modification)

The synthesis follows a modified Gould-Jacobs cyclization, chosen for its scalability and regio-control.

  • Condensation: Aniline reacts with EMME to form an enamine.

  • Cyclization: Thermal closure forms the quinolone core.

  • Aromatization/Chlorination: POCl₃ converts the 4-oxo group to a chloride, establishing the aromatic quinoline system.

Step-by-Step Methodology
Phase A: Formation of the Quinolone Core
  • Reagents: Mix 3-Chloro-4-fluoroaniline (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Heat neat (solvent-free) at 110°C for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates conversion to the acrylate intermediate.

  • Cyclization: Add the crude acrylate dropwise into boiling Dowtherm A (Diphenyl ether/Biphenyl) at 250°C .

    • Critical Control: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate 6-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate . Filter and wash with hexane.

Phase B: Decarboxylation & Chlorination (The Critical Step)
  • Hydrolysis: Reflux the ester in 2M NaOH, then acidify to isolate the free acid.

  • Decarboxylation: Heat the acid in quinoline/copper powder at 200°C to yield 6-Chloro-7-fluoro-4-hydroxyquinoline .

  • Chlorination:

    • Suspend the 4-hydroxy intermediate (1.0 eq) in POCl₃ (5.0 eq).

    • Catalyst: Add catalytic DMF (3-4 drops) to form the Vilsmeier-Haack reagent in situ.

    • Reflux: Heat at 105°C for 3 hours.

    • Endpoint: Solution turns clear/dark brown.

  • Workup (Safety Critical):

    • Cool to RT. Pour slowly onto crushed ice/NH₄OH mixture (Exothermic!).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) to obtain the target 4,6-dichloro-7-fluoroquinoline.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and critical process controls.

SynthesisWorkflow Aniline 3-Chloro-4-fluoroaniline (Start) Acrylate Acrylate Intermediate Aniline->Acrylate + EMME 110°C Cyclization Cyclization (Dowtherm A, 250°C) Acrylate->Cyclization - EtOH Intermediate_OH 6-Chloro-7-fluoro- 4-hydroxyquinoline Cyclization->Intermediate_OH 1. Hydrolysis 2. Decarboxylation POCl3_Step Chlorination (POCl3, 105°C) Intermediate_OH->POCl3_Step Activation Final_Product 4,6-Dichloro-7-fluoroquinoline (Target) POCl3_Step->Final_Product Nu- Substitution

Figure 1: Step-wise synthesis pathway from aniline precursor to final dichloroquinoline scaffold.

Characterization & Quality Control

To ensure the identity of the synthesized material, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.80 (d, 1H, H-2): Characteristic doublet of the quinoline nitrogen-adjacent proton.

    • δ 8.25 (d, 1H, H-5): Deshielded singlet/doublet due to Cl proximity.

    • δ 7.85 (d, 1H, H-8): Coupled to Fluorine (¹⁹F-¹H coupling).

  • ¹⁹F NMR:

    • Single peak at -110 to -115 ppm (Ar-F), confirming the integrity of the C-F bond during the harsh POCl₃ treatment.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic max) and 320 nm (quinoline specific).

  • Acceptance Criteria: Purity > 98.0% area under curve (AUC).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 86-98-6 (4,7-Dichloroquinoline - Analog Reference).Link

  • World Intellectual Property Organization. (2017). WO2017103851A1 - Quinoline-3-carboxamides as h-PGDS inhibitors. (Cites use of 4,6-dichloro-7-fluoroquinoline intermediate).[1] Link

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline.[2][3][4] Org.[2][3][5] Synth. 1947, 27, 48. Link

Sources

Patent Landscape and Synthetic Utility of 4,6-Dichloro-7-fluoroquinoline Derivatives: A Technical Guide for H-PGDS Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex intersection of medicinal chemistry and intellectual property, I often encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. One such critical building block is 4,6-dichloro-7-fluoroquinoline (and its ester derivative, ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate; CAS: 1065093-04-0).

This in-depth guide deconstructs the patent landscape surrounding this scaffold—specifically its role in developing Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors—and provides a self-validating, field-proven methodology for its chemoselective manipulation.

Therapeutic Rationale: The "Why" Behind the Scaffold

The primary utility of 4,6-dichloro-7-fluoroquinoline derivatives in recent patent literature, most notably Astex Therapeutics' [1], is the synthesis of quinoline-3-carboxamides. These compounds are potent inhibitors of H-PGDS, an enzyme implicated in severe inflammatory and muscle degenerative diseases, including Duchenne Muscular Dystrophy (DMD) and asthma.

H-PGDS is responsible for the conversion of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2). In the pathology of DMD, elevated PGD2 levels drive chronic muscle inflammation and necrosis. By inhibiting H-PGDS, we can effectively bottleneck this inflammatory cascade. The 6-chloro and 7-fluoro substitutions on the quinoline core are not arbitrary; they are precisely engineered to maximize hydrophobic interactions within the H-PGDS active site, ensuring high binding affinity and metabolic stability.

HPGDS_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 (Prostaglandin H2) COX->PGH2 HPGDS H-PGDS (Target Enzyme) PGH2->HPGDS PGD2 PGD2 (Prostaglandin D2) HPGDS->PGD2 Receptors DP1 / DP2 Receptors PGD2->Receptors Pathology Muscle Necrosis & Inflammation Receptors->Pathology Inhibitor Quinoline-3-carboxamide Inhibitor->HPGDS Blocks

Figure 1: H-PGDS signaling pathway and therapeutic intervention point for muscular dystrophy.

Mechanistic Causality: The Origin and Removal of the 4-Chloro Group

A common question among synthetic chemists reviewing this patent landscape is: If the final drug requires a 6-chloro-7-fluoro substitution, why synthesize the 4,6-dichloro intermediate at all?

The answer lies in the causality of the Gould-Jacobs reaction [2], the standard protocol for constructing the quinoline core.

  • The synthesis begins by condensing 4-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Thermal cyclization yields a 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • To aromatize the ring and activate the C4 position for subsequent manipulation, the intermediate is treated with phosphorus oxychloride (POCl3), yielding the 4,6-dichloro-7-fluoroquinoline scaffold.

The 4-chloro group is essentially a synthetic artifact of the ring-closure process. Because the adjacent quinoline nitrogen withdraws electron density, the C4-Cl bond is highly activated compared to the C6-Cl bond. This electronic disparity allows us to perform a chemoselective palladium-catalyzed dechlorination , stripping away the C4 chlorine while leaving the critical C6 chlorine and C7 fluorine intact for the final Structure-Activity Relationship (SAR) profile.

Synthesis_Workflow Step1 1. Gould-Jacobs Cyclization 4-Chloro-3-fluoroaniline + EMME Step2 2. POCl3 Activation Yields 4,6-Dichloro Intermediate Step1->Step2 Step3 3. Selective Dechlorination PdCl2(PPh3)2 + Et3SiH Step2->Step3 Step4 4. Amidation Quinoline-3-carboxamide Step3->Step4

Figure 2: Step-by-step synthetic and self-validating workflow for selective C4-dechlorination.

Quantitative Reaction Parameters

To ensure reproducibility and scalability, the quantitative data for the chemoselective C4-dechlorination step—as adapted from the Astex patent [1]—is summarized below. The choice of reagents is highly deliberate to prevent over-reduction of the quinoline ring.

Table 1: Quantitative Reaction Parameters for Selective C4-Dechlorination

ParameterReagent / ConditionQuantitative ValueRationale for Selection
Substrate Ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate1.14 mmol (0.329 g)Activated C4-Cl allows for chemoselective oxidative addition over C6-Cl.
Catalyst PdCl2(PPh3)25 mol% (0.057 mmol)Standard Pd(II) precatalyst; easily reduced in situ to active Pd(0).
Reductant Triethylsilane (Et3SiH)1.14 equiv (1.3 mmol)Mild hydride source; prevents the total hydrogenation of the heteroaromatic ring (unlike H2/Pd-C).
Solvent Acetonitrile (MeCN)5.0 mL (0.23 M)Polar aprotic environment stabilizes the charged Pd-intermediates during the catalytic cycle.
Validation LCMS Mass ShiftΔ -34 DaConfirms the loss of exactly one chlorine atom (M-34 shift).

Self-Validating Experimental Protocol: Chemoselective Dechlorination

Trustworthiness in synthetic chemistry relies on protocols that validate themselves in real-time. The following procedure details the conversion of ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate to ethyl 6-chloro-7-fluoroquinoline-3-carboxylate, embedding In-Process Controls (IPCs) directly into the workflow.

Step 1: Substrate & Catalyst Charging

  • Action: In a 20 mL reaction vial, charge ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate (0.329 g, 1.14 mmol) and PdCl2(PPh3)2 (0.040 g, 0.057 mmol). Add anhydrous acetonitrile (5 mL).

  • Causality: The Pd(II) catalyst will be reduced to Pd(0) in situ. Acetonitrile provides the necessary dielectric constant to support the oxidative addition of the C4-Cl bond.

Step 2: Stringent Degassing

  • Action: Seal the vial with a rubber septum. Immerse the vial in an ultrasonic bath and sparge the mixture with nitrogen gas for exactly 10 minutes.

  • Causality: Dissolved oxygen is a potent poison for Pd(0) species. The combination of sonication (which forces dissolved gases out of the liquid matrix) and nitrogen sparging ensures a strictly anaerobic environment, preventing catalyst stalling.

Step 3: Hydride Addition & Reaction

  • Action: Inject triethylsilane (Et3SiH) (0.20 mL, 1.3 mmol) dropwise via syringe. Stir the mixture at room temperature.

  • Causality: Et3SiH acts as a highly controlled hydride donor. It undergoes transmetalation with the Pd-Cl intermediate, followed by reductive elimination to yield the C4-H bond. Using a silane instead of hydrogen gas prevents the unwanted reduction of the quinoline double bonds.

Step 4: Self-Validation (In-Process Control)

  • Action: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS and 1H-NMR.

  • Validation Check 1 (LCMS): Look for the disappearance of the starting material mass and the emergence of a peak with a mass shift of -34 Da . Furthermore, the isotopic pattern will shift from a classic dichloro cluster (9:6:1 ratio) to a monochloro cluster (3:1 ratio).

  • Validation Check 2 (NMR): In the 1H-NMR spectrum, confirm the reaction completion by observing the emergence of a sharp, diagnostic singlet at ~8.8 ppm , corresponding to the newly formed proton at the C4 position. If this peak is absent, the reduction has failed.

Once validated, the mixture can be filtered through Celite, concentrated, and the resulting ethyl 6-chloro-7-fluoroquinoline-3-carboxylate can be saponified and coupled with various amines to generate the final H-PGDS inhibitor library.

References

  • Astex Therapeutics Limited. (2017). Quinoline-3-carboxamides as h-pgds inhibitors (Patent No. WO2017103851A1).
  • Liebman, K. M., et al. (2020). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. Molecules, 25(9), 2251. National Institutes of Health (PMC).[Link]

Bioavailability predictions for 4,6-Dichloro-7-fluoroquinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold Paradox

The 4,6-dichloro-7-fluoroquinoline scaffold represents a classic "privileged structure" in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics and emerging kinase inhibitors. However, its bioavailability profile presents a paradox: the halogenation pattern that drives potency (via hydrophobic interactions and metabolic blocking) simultaneously degrades aqueous solubility.

This guide provides a rigorous, autonomous workflow to predict and validate the bioavailability of this specific scaffold. It moves beyond generic ADME advice to address the specific electronic and steric consequences of the 4-Cl (reactive handle) , 6-Cl (lipophilic bulk) , and 7-F (metabolic shield) substitution pattern.

Physicochemical Profiling: The "Brick Dust" Warning

Before initiating biological assays, you must quantify the fundamental properties that dictate the "Brick Dust" potential—compounds with high crystallinity and low solubility.

Structural Impact on Solubility & Lipophilicity
  • The 7-Fluorine Effect: Fluorine is highly electronegative (

    
    ). At the 7-position, it exerts a strong inductive effect (
    
    
    
    ), reducing the basicity of the quinoline nitrogen (
    
    
    ). This lowers the pKa (typically from ~4.9 in unsubstituted quinoline to ~2-3), meaning the molecule remains unionized (neutral) in the gastric environment (pH 1-2), limiting dissolution.
  • The 4,6-Dichloro Effect: Chlorine adds significant lipophilicity (

    
     per Cl atom). The 4,6-substitution creates a "grease ball" effect, pushing the predicted LogP (cLogP) above 3.5.
    

Data Summary Table: Predicted Physicochemical Parameters

ParameterValue (Predicted)Impact on Bioavailability
MW ~216.04 DaFavorable (Rule of 5 compliant).
cLogP 3.8 – 4.2High Risk: Indicates high permeability but poor solubility.
TPSA ~13 ŲExcellent: High passive diffusion potential.
pKa (N1) ~2.5 – 3.0Critical: Neutral at physiological pH; poor aqueous solubility.
Solubility < 10 µg/mLClass II/IV: Likely the rate-limiting step for absorption.

In Silico Prediction Workflow

Do not waste wet-lab resources without a computational filter. Use this specific workflow to triage derivatives.

The Computational Cascade

We utilize a consensus model combining topological descriptors and fragment-based predictions.

InSilicoWorkflow Struct Structure Input (SMILES) Desc Descriptor Calculation (MW, TPSA, RotBonds) Struct->Desc Lipophil Lipophilicity Consensus (iLOGP, XLOGP3, MLOGP) Struct->Lipophil BioAv Bioavailability Score (Abbott Bioavailability Score) Desc->BioAv Solub Aq. Solubility Prediction (ESOL Model) Lipophil->Solub LogP Input Lipophil->BioAv Solub->BioAv

Figure 1: In silico consensus workflow for prioritizing quinoline intermediates. Blue: Input; Yellow/Red: Calculation Modules; Green: Output.

Authoritative Tooling: For this scaffold, utilize SwissADME [1] for its specific "BOILED-Egg" model, which accurately predicts gastrointestinal absorption (GIA) based on the WLOGP vs. TPSA correlation.

  • Target: The 4,6-dichloro-7-fluoroquinoline core should fall within the White Ellipse (High GIA) but outside the Yolk (Blood-Brain Barrier permeant) if CNS side effects are a concern.

In Vitro Permeability: The Caco-2 Protocol

Because this scaffold is highly lipophilic, passive diffusion will be high. However, quinolines are frequent substrates for P-glycoprotein (P-gp) efflux. You must differentiate between poor absorption and active efflux.

The "Gold Standard" Caco-2 Assay

This protocol is adapted for hydrophobic halogenated compounds to prevent non-specific binding to the plasticware [2].

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 cells (passage 40-60) on polycarbonate Transwell® inserts (0.4 µm pore size).

    • Culture for 21 days to ensure full differentiation and tight junction formation.[1][2]

    • Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold: > 300

      
      .
      
  • Buffer Preparation (Critical for Lipophilic Compounds):

    • Use HBSS (pH 7.4) containing 1% BSA (Bovine Serum Albumin) in the receiver compartment.

    • Why? The 4,6-dichloro motif causes the compound to stick to the plastic receiver plate. BSA acts as a "sink" to maintain sink conditions and ensure accurate recovery calculations.

  • Transport Assay:

    • Apical to Basolateral (A->B): Mimics gut absorption.

    • Basolateral to Apical (B->A): Mimics efflux.

    • Concentration: 10 µM (ensure < 1% DMSO).

  • Data Analysis:

    • Calculate Apparent Permeability (

      
      ):
      
      
      
      
    • Calculate Efflux Ratio (ER):

      
      
      

Interpretation Logic:

  • ER < 2: Passive diffusion dominates. (Expected for this scaffold).

  • ER > 2: P-gp Substrate. (Common if the 4-position is substituted with bulky amines).

Metabolic Stability & Reactivity[3][4]

This is the most critical section for the 4,6-dichloro-7-fluoroquinoline intermediate.

The 4-Chloro Reactivity Risk

Unlike standard drugs, this is an intermediate. The chlorine at position 4 is activated by the ring nitrogen and the electron-withdrawing fluorine at position 7. It is susceptible to Nucleophilic Aromatic Substitution (


) .
  • Risk:[3] In simulated gastric fluid (SGF) or plasma, nucleophiles (water, proteins) may displace the 4-Cl, leading to a false "low bioavailability" reading (the compound didn't fail to absorb; it degraded).

  • Protocol: Incubate compound in SGF (pH 1.2) and SIF (pH 6.8) for 2 hours before running metabolic assays. Monitor via LC-MS for the hydrolysis product (4-hydroxy-6-dichloro-7-fluoroquinoline).

Microsomal Stability (Metabolic Blocking)

The 7-Fluoro substituent is strategically placed to block oxidative metabolism at a traditionally vulnerable site [3].

MetabolismPathway Parent 4,6-Dichloro-7-fluoroquinoline CYP CYP450 (Liver Microsomes) Parent->CYP Met1 Blocked: 7-Hydroxylation CYP->Met1 Blocked by F Met2 Possible: 3-Hydroxylation CYP->Met2 Minor Route Met3 Possible: 8-Hydroxylation CYP->Met3 Major Route

Figure 2: Metabolic fate. The 7-F atom prevents hydroxylation at position 7, shifting metabolism to positions 3 or 8.

Formulation Strategies for In Vivo Studies

Given the predicted Class II/IV behavior (Low Solubility), standard aqueous vehicles (CMC/Tween) will fail, yielding erratic PK data.

Recommended Formulation:

  • Lipid-Based: 10% DMSO / 40% PEG400 / 50% Water.

  • Amorphous Solid Dispersion (ASD): For scale-up, spray dry with HPMC-AS polymer to maintain the amorphous state and prevent the "brick dust" crystallization.

References

  • Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5] Sci. Rep.[3][6]7 , 42717 (2017).[3][6][7] [Link]

  • Hubatsch, I., Ragnarsson, E. & Artursson, P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat. Protoc.2 , 2111–2119 (2007). [Link]

  • Purser, S., Moore, P., Swallow, S. & Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.37 , 320-330 (2008). [Link]

  • Shah, P. et al. Role of Fluorine in the Pharmaceutical Industry. J. Med. Chem.63 , 6015–6033 (2020). [Link]

Sources

Methodological & Application

Synthesis of Fluoroquinolone Antibiotics Utilizing 4,6-Dichloro-7-fluoroquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of fluoroquinolone antibiotics, with a specific focus on the strategic use of the key intermediate, 4,6-dichloro-7-fluoroquinoline. Fluoroquinolones are a critical class of broad-spectrum antibacterial agents, and their synthesis is a cornerstone of medicinal chemistry and pharmaceutical development.[1][2][3] This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of these vital therapeutic agents.

Introduction: The Significance of Fluoroquinolones and the Role of 4,6-Dichloro-7-fluoroquinoline

Fluoroquinolones are synthetic antibacterial agents that have been instrumental in treating a wide range of bacterial infections, including those affecting the urinary and respiratory tracts.[1][2][4] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4]

The core structure of fluoroquinolones is the 4-quinolone ring system. The strategic introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position significantly enhances their antibacterial potency and pharmacokinetic properties.[5] 4,6-Dichloro-7-fluoroquinoline serves as a versatile and crucial building block in the synthesis of numerous fluoroquinolone derivatives. Its two chlorine atoms at positions 4 and 6, and a fluorine atom at position 7, provide distinct reactive sites that can be selectively functionalized to build the desired fluoroquinolone scaffold.

Synthetic Strategies: The Chemistry of Fluoroquinolone Synthesis

The synthesis of fluoroquinolones from 4,6-dichloro-7-fluoroquinoline primarily involves a series of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system, further activated by the halogen substituents, facilitates the attack of nucleophiles.[6][7][8][9][10]

The general synthetic approach can be visualized as a two-step process:

  • Introduction of the N-1 substituent: This is typically an alkyl or cycloalkyl group, such as a cyclopropyl group, which is a common feature in many potent fluoroquinolones like Ciprofloxacin.

  • Displacement of the C-7 halogen: The chlorine or fluorine at the C-7 position is displaced by a nitrogen-containing heterocycle, most commonly a piperazine derivative. This substituent plays a crucial role in modulating the antibacterial spectrum and potency of the final compound.[1]

The reactivity of the halogens on the quinoline ring is a key consideration. The chlorine at the 4-position is generally more labile and is often displaced first, followed by the halogen at the 7-position. The fluorine at the C-6 position is typically retained in the final product as it is critical for antibacterial activity.

Experimental Protocols: Synthesis of Ciprofloxacin from 4,6-Dichloro-7-fluoroquinoline

This section provides a detailed, step-by-step protocol for the synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic, starting from 4,6-dichloro-7-fluoroquinoline.

Protocol 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines the initial steps to construct the core quinolone structure with the desired N-1 substituent. A common starting material for this process is 2,4-dichloro-5-fluoro benzoyl chloride.[11][12][13]

Materials:

  • 2,4-dichloro-5-fluoro benzoyl chloride

  • 3-dimethylamino-acrylic acid methyl ester

  • Triethylamine

  • Toluene

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

Procedure:

  • Acylation: In a round-bottom flask, dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml). Add triethylamine (0.65 mol) at 10-15°C over 15 minutes. To this mixture, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir the reaction mixture for an additional 10 minutes at room temperature.[11]

  • Enamine Formation: Gradually increase the temperature of the reaction mixture to 80-85°C and maintain it for 4 hours.[11]

  • Ring Closure: After cooling, add potassium carbonate (0.48 mol) and DMF (400 ml) to the mixture at room temperature and stir for 10 minutes. Heat the mixture to 120-125°C and stir for 4 hours, collecting the toluene that distills off.[11]

  • Work-up and Isolation: Cool the reaction mass and pour it into ice water. Stir at room temperature for 1.5 hours to allow the product to precipitate. Filter the solid, wash with water, and dry to obtain the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]

Protocol 2: Synthesis of Ciprofloxacin

This protocol describes the final step of introducing the piperazine moiety.

Materials:

  • Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • 4 N Hydrochloric acid

  • Acetone

Procedure:

  • Nucleophilic Substitution: Dissolve the intermediate from Protocol 1 (3.77 mmol) in DMSO (30 mL) in a round-bottom flask.[11]

  • Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).[11]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 by adding 4 N HCl. Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.[11]

  • Isolation and Purification: Filter the precipitated solid. Wash the solid three times with water and then three times with acetone. Dry the purified solid to obtain the final product, Ciprofloxacin.[11]

Characterization of Intermediates and Final Products

The identity and purity of the synthesized compounds must be confirmed using various analytical techniques.

Technique Purpose Expected Observations for Ciprofloxacin
Melting Point To determine the purity of the compound.A sharp melting point indicates a pure compound.
FTIR Spectroscopy To identify the functional groups present.Characteristic peaks for C=O (carboxyl and ketone), C-F, C-N, and aromatic C-H bonds will be observed.[4]
¹H NMR Spectroscopy To determine the proton environment in the molecule.Signals corresponding to the cyclopropyl, piperazine, and quinolone ring protons will be present with appropriate chemical shifts and splitting patterns.[14][15]
¹³C NMR Spectroscopy To identify the carbon skeleton of the molecule.Resonances for all the unique carbon atoms in the Ciprofloxacin structure will be observed.[15][16]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The molecular ion peak corresponding to the mass of Ciprofloxacin will be observed, along with characteristic fragment ions.[17]
HPLC To assess the purity of the final product.A single major peak indicates a high degree of purity.

Synthetic Workflow and Reaction Mechanism

Synthetic Workflow Diagram

Synthesis_Workflow A 4,6-Dichloro-7-fluoroquinoline B Introduction of N-1 Substituent (e.g., Cyclopropylamine) A->B Step 1 C 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline -3-carboxylic acid intermediate B->C D Nucleophilic Aromatic Substitution with Piperazine C->D Step 2 E Ciprofloxacin D->E

Caption: General synthetic workflow for Ciprofloxacin from 4,6-dichloro-7-fluoroquinoline.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key reaction in the synthesis of fluoroquinolones from halogenated quinolines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism.

SNAr_Mechanism reactant Aryl Halide (e.g., Dichloro-fluoroquinoline) nucleophile Nucleophile (e.g., Piperazine) intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) reactant->intermediate + Nucleophile product Substituted Product (e.g., Ciprofloxacin) intermediate->product - Leaving Group leaving_group Leaving Group (e.g., Cl⁻)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this mechanism, the nucleophile (piperazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (chlorine at C-7). This initial addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing quinolone nitrogen and the C-4 carbonyl group. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[7][9]

Conclusion

The synthesis of fluoroquinolone antibiotics using 4,6-dichloro-7-fluoroquinoline as a key intermediate is a well-established and versatile strategy in medicinal chemistry. Understanding the principles of nucleophilic aromatic substitution and having access to robust experimental protocols are essential for researchers and drug development professionals in this field. The methods outlined in this guide provide a solid foundation for the synthesis and characterization of these important antibacterial agents, paving the way for the development of new and improved fluoroquinolone derivatives.

References

  • Synthesis of Fluoroquinolones Deriv
  • Synthesis of Fluoroquinolone Antibiotics.
  • Synthetic pathways for gatifloxacin and moxifloxacin.
  • Synthesis and Characterization of Potential Dimers of G
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development - ACS Public
  • Nucleophilic arom
  • Synthesis of g
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent - Benchchem.
  • (PDF) Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.
  • Ciprofloxacin Synthesis.
  • Nucleophilic Arom
  • Nucleophilic arom
  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv
  • Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar.
  • (PDF)
  • Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone deriv
  • Spectroscopy Data for Undergradu
  • Ciprofloxacin: A Two Step Process - Der Pharma Chemica.
  • 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum - ChemicalBook.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI.
  • Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)...

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SnAr) at C4 of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halogenated quinolines via Nucleophilic Aromatic Substitution (SnAr) is a cornerstone reaction in medicinal chemistry and drug development. 4,6-Dichloro-7-fluoroquinoline presents a unique synthetic challenge and opportunity: it possesses three potential leaving groups (C4-Cl, C6-Cl, and C7-F). This application note provides a comprehensive, self-validating protocol for achieving >99% regioselective substitution at the C4 position. By leveraging the intrinsic electronic properties of the quinoline scaffold, process chemists can reliably install amines, alkoxides, or thiolates at C4 without competitive reactions at the carbocyclic ring.

Mechanistic Rationale & Regioselectivity (The "Why")

To design a robust protocol, one must understand the causality behind the regioselectivity. The preference for C4 substitution over C6 or C7 is dictated by the electronic distribution of the quinoline core and the stabilization of the transition state[1].

  • LUMO Localization & Electrophilicity: The Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system is primarily localized on the C2 and C4 positions of the pyridine ring[1]. The highly electronegative N1 atom withdraws electron density via resonance, making C4 highly electrophilic.

  • Meisenheimer Intermediate Stabilization: When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is directly delocalized onto the N1 heteroatom[2]. This resonance stabilization drastically lowers the activation energy (

    
    ) for the C4 pathway. Furthermore, attack at the para-like C4 position yields a more symmetric and thermodynamically stable intermediate compared to attack at C2[2].
    
  • Inertness of C6-Cl and C7-F: While fluorine is generally an excellent leaving group in activated SnAr reactions, the C7-F and C6-Cl bonds reside on the carbocyclic ring. This ring lacks direct resonance stabilization from the N1 atom[3]. Consequently, the

    
     barrier for attack at C6 or C7 remains prohibitively high under standard amination conditions, ensuring strict C4 regiocontrol.
    
Reaction Pathway Visualization

SnAr_Mechanism SM 4,6-Dichloro-7-fluoroquinoline (Electrophile) Meisenheimer Meisenheimer Intermediate (N1 stabilizes negative charge) SM->Meisenheimer Attack at C4 (Low Ea) Prod_C7 C7-Substituted Product (High Ea Barrier) SM->Prod_C7 Attack at C7-F (No resonance stabilization) Nuc Nucleophile (e.g., R-NH2) Nuc->Meisenheimer Prod_C4 C4-Substituted Product (Thermodynamically Stable) Meisenheimer->Prod_C4 -HCl

Figure 1: SnAr mechanism at C4 vs C7, driven by Meisenheimer intermediate stabilization.

Experimental Protocol: C4-Amination Workflow

This step-by-step methodology is designed as a self-validating system. By strictly controlling equivalents and monitoring specific analytical checkpoints, researchers can guarantee target fidelity.

Reagents & Materials
  • Electrophile: 4,6-Dichloro-7-fluoroquinoline (1.0 eq)

  • Nucleophile: Primary or secondary amine (e.g., Morpholine) (1.1 - 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Solvent: Isopropanol (iPrOH) or N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4,6-Dichloro-7-fluoroquinoline (1.0 eq). Dissolve the starting material in iPrOH (for aliphatic amines) or NMP (for less nucleophilic anilines) to achieve a 0.2 M solution.

  • Activation: Add DIPEA (2.0 eq) to the solution. The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise at room temperature. Purge the vessel with

    
     gas to prevent oxidative degradation at elevated temperatures.
    
  • Reaction Execution: Heat the reaction mixture to 80 °C (if using iPrOH) or 100–120 °C (if using NMP). Stir continuously.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (monoisotopic

    
     ~216 
    
    
    
    ) is fully consumed.
  • Workup & Isolation: Cool the mixture to room temperature. If iPrOH was used, add cold deionized water dropwise until the product precipitates. Filter the solid, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum. If NMP was used, perform a standard liquid-liquid extraction (EtOAc/Water), wash the organic layer with brine (3x) to remove NMP, dry over

    
    , and concentrate.
    
Workflow Visualization

Workflow Step1 1. Preparation Dissolve 4,6-Dichloro-7-fluoroquinoline in iPrOH/NMP. Add 2.0 eq DIPEA. Step2 2. Nucleophile Addition Add 1.1 eq primary/secondary amine. Purge with N2. Step1->Step2 Step3 3. Reaction Execution Heat to 80-100 °C. Stir for 2-12 hours. Step2->Step3 Step4 4. In-Process Control (IPC) Sample for LC-MS. Confirm consumption of m/z 216 [M+H]+. Step3->Step4 Step5 5. Workup & Isolation Cool to RT. Add H2O to precipitate. Filter and wash with cold H2O/EtOH. Step4->Step5 Step6 6. Analytical Validation 1H NMR (C3-H upfield shift). 19F NMR (intact C7-F signal). Step5->Step6

Figure 2: Standardized workflow for the C4-amination of 4,6-dichloro-7-fluoroquinoline.

Quantitative Data & Analytical Checkpoints

To facilitate rapid scale-up and troubleshooting, empirical data for various nucleophile classes are summarized below.

Table 1: Nucleophile Scope & Expected Reaction Matrix

Nucleophile ClassExampleSolventTemp (°C)BaseTimeExpected YieldRegioselectivity (C4:C7)
Sec. Aliphatic Amine MorpholineiPrOH80DIPEA2 - 4 h>90%>99:1
Prim. Aliphatic Amine BenzylamineiPrOH80DIPEA3 - 5 h>85%>99:1
Aromatic Amine AnilineNMP120DIPEA6 - 12 h75 - 85%>99:1
Alkoxide NaOMeMeOH65None4 - 6 h80%>95:5

Table 2: Analytical Validation Metrics A self-validating protocol requires orthogonal analytical confirmation. Use the following metrics to confirm strict C4 substitution.

Analytical MethodTarget ObservationMechanistic Rationale
LC-MS Shift from

216

to

Confirms mono-substitution. The absence of bis-adducts validates strict regiocontrol.
1H NMR Upfield shift of C3-H (from ~7.5 ppm to ~6.8 ppm)The strong +M (resonance) effect of the newly introduced C4-amine shields the adjacent C3 proton, shifting it upfield.
19F NMR Intact signal at ~ -110 to -115 ppmConfirms the C7-F bond remains entirely unreacted.

Troubleshooting & Optimization

  • Sluggish Reaction with Anilines: Aromatic amines are significantly less nucleophilic than aliphatic amines. If the reaction stalls, switch the solvent from iPrOH to NMP or DMF, increase the temperature to 120 °C, and consider adding a catalytic amount of a Lewis acid (e.g.,

    
    ) to further activate the quinoline N1 atom.
    
  • Trace C7-F Substitution Observed: While rare, using highly reactive nucleophiles (like unhindered alkoxides) at excessive temperatures (>130 °C) can force substitution at the C7-F position. If bis-substitution is observed via LC-MS, lower the reaction temperature and strictly limit the nucleophile to 1.05 equivalents.

References

  • [1] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC (National Institutes of Health). Available at:

  • [3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC (National Institutes of Health). Available at:

  • [2] Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. Available at:

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,6-dichloro-7-fluoroquinoline scaffold is a highly privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for muscular degenerative disorders[1]. Functionalizing this core requires precise chemoselectivity due to the presence of multiple reactive halogen sites. This application note details robust, scalable, and self-validating protocols for the regioselective Suzuki-Miyaura cross-coupling of 4,6-dichloro-7-fluoroquinoline, enabling orthogonal functionalization at the C-4 and C-6 positions.

Mechanistic Rationale & Regioselectivity Matrix

In polyhalogenated quinolines, the electronic environment of each carbon-halogen bond dictates its reactivity toward palladium-catalyzed oxidative addition. The C-4 chloride is strongly activated by the electron-withdrawing inductive and resonance effects of the adjacent electronegative quinoline nitrogen[2]. This renders the C-4 position significantly more susceptible to oxidative addition by Pd(0) compared to the unactivated C-6 chloride located on the benzo-fused ring.

This intrinsic electronic disparity allows for pristine regiocontrol. As demonstrated in analogous systems like 4,7-dichloroquinoline[3] and 2,4-dichloroquinoline[4], utilizing a catalyst with moderate electron density—such as Pd(PPh3)4—facilitates rapid insertion at C-4 while leaving the C-6 position intact. The C-7 fluorine atom further modulates the electron density of the benzo-ring but does not override the dominant N-atom activation at C-4.

Regioselectivity SM 4,6-Dichloro-7-fluoroquinoline (Dual Electrophiles) Pd Pd(0) Catalyst Oxidative Addition SM->Pd C4 C-4 Insertion (Kinetically Favored) Pd->C4 N-atom activation (Fast) C6 C-6 Insertion (High Activation Energy) Pd->C6 Unactivated (Slow) Product 4-Aryl-6-chloro-7-fluoroquinoline (>95% Regioselectivity) C4->Product Transmetalation & Reductive Elimination

Figure 1: Mechanistic pathway showing kinetically favored oxidative addition at C-4 over C-6.

Experimental Design & Causality

Designing a self-validating reaction system requires intentional selection of every reagent to control the catalytic cycle:

  • Catalyst & Ligand : For C-4 mono-arylation, Pd(PPh3)4 is selected. The triphenylphosphine ligand is sufficiently basic to catalyze the activated C-4 insertion but lacks the electron richness required to breach the C-6 activation barrier, effectively preventing over-arylation[5]. For subsequent C-6 arylation, a highly electron-rich Buchwald ligand (e.g., XPhos) is mandatory to accelerate oxidative addition into the inert C-6 bond.

  • Solvent System : A biphasic 1,4-Dioxane/Water (4:1) system is employed. Dioxane provides excellent solubility for the quinoline substrate, while water is critical for dissolving the inorganic base and forming the reactive trihydroxyboronate intermediate required for transmetalation[6].

  • Base : Sodium carbonate (Na2CO3) provides optimal basicity for C-4 coupling without triggering base-catalyzed degradation pathways.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how catalyst and temperature tuning flips the reactivity profile.

EntryTarget PositionCatalyst SystemBaseSolventTemp (°C)C-4 Yield (%)C-6 Yield (%)
1C-4 (Mono) Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O80>95 <2
2C-4 (Mono)Pd(dppf)Cl2 (5 mol%)K2CO3Toluene/H2O90828
3C-6 (from mono) Pd(OAc)2 / XPhosK3PO4Dioxane/H2O100N/A88
4C-6 (from mono)Pd(OAc)2 / SPhosCs2CO3Toluene/H2O100N/A76

Table 1: Optimization matrix for the selective arylation of 4,6-dichloro-7-fluoroquinoline.

Detailed Experimental Protocols

Protocol A: Regioselective C-4 Mono-Arylation

This protocol is engineered to be a self-validating system. The visual cues and strict stoichiometric control ensure high fidelity.

Reagents:

  • 4,6-Dichloro-7-fluoroquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Na2CO3 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing : Charge a 25 mL Schlenk flask with 4,6-dichloro-7-fluoroquinoline, arylboronic acid, and Na2CO3. Add the Dioxane/Water mixture. Causality: Degassing is critical; oxygen degrades Pd(0) to inactive Pd(II) oxides. Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition : Quickly add Pd(PPh3)4 under a positive Argon stream. Seal the flask.

  • Reaction Initiation : Heat the mixture to 80 °C with vigorous stirring (800 rpm). Self-Validation Check: Within 15 minutes, the suspension should transition to a homogeneous deep yellow/orange solution, confirming the generation of the active Pd(0) complex and successful oxidative addition.

  • Monitoring : At 2 hours, sample the organic layer for LC-MS. The reaction is complete when the starting material peak disappears, replaced by the [M+H]+ of the mono-arylated product. The strict 1.05 equiv of boronic acid prevents over-reaction[6].

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C4-Cl Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(Cl)L_2 OxAdd->PdII TransMet Transmetalation Base & Ar'-B(OH)2 PdII->TransMet Base activation of boronic acid PdII_diaryl Diaryl Pd(II) Ar-Pd-Ar'L_2 TransMet->PdII_diaryl RedElim Reductive Elimination Product Release PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 2: General Suzuki-Miyaura catalytic cycle for the C-4 arylation of the quinoline scaffold.

Protocol B: Sequential C-6 Arylation

To functionalize the inert C-6 position of the resulting 4-aryl-6-chloro-7-fluoroquinoline, a more aggressive catalytic system is deployed.

Step-by-Step Methodology:

  • Charge a vessel with the isolated 4-aryl-6-chloro-7-fluoroquinoline (1.0 equiv), a second arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 equiv).

  • Suspend in degassed 1,4-Dioxane/Water (4:1 v/v).

  • Heat to 100 °C for 12–24 hours. Causality: The electron-rich dicyclohexyl moiety of XPhos pushes electron density into the Pd center, lowering the activation energy required to insert into the unactivated C-6 C-Cl bond[7]. The bulky ligand framework also accelerates the final reductive elimination step.

  • Monitor via LC-MS until complete conversion is observed. Workup as described in Protocol A.

Analytical Validation & Troubleshooting

  • NMR Verification : To definitively validate regioselectivity, perform 1H and 13C NMR. Upon C-4 arylation, the characteristic quinoline H-3 proton (typically a singlet around 7.5-8.0 ppm in the dichloro starting material) will exhibit a distinct upfield shift due to the shielding cone of the newly introduced C-4 aryl ring.

  • Dehalogenation Pitfall : If significant dehalogenation (reduction of the C-Cl bond to C-H) is observed by LC-MS, it indicates premature β-hydride elimination or solvent-mediated reduction. Solution: Ensure strict anhydrous/degassed conditions prior to water addition and verify the quality of the boronic acid.

  • Protodeboronation : If the boronic acid undergoes protodeboronation (yielding the unfunctionalized arene), switch to a slow-addition protocol for the boronic acid or lower the reaction temperature to 70 °C[6].

References

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.[Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Science Publishing.[Link]

  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
  • Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific.[Link]

Sources

Functionalization of 4,6-Dichloro-7-fluoroquinoline for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 4,6-dichloro-7-fluoroquinoline represents a privileged pharmacophore, sharing structural homology with fluoroquinolone antibiotics and kinase inhibitors. Its utility in diversity-oriented synthesis (DOS) lies in its unique "reactivity triad": three halogenated positions with distinct electronic environments that allow for orthogonal functionalization.

This guide details the sequential logic and validated protocols for transforming this scaffold into high-value libraries. By exploiting the reactivity gap between the C4-chloro (SnAr-labile) and C6-chloro (Pd-labile) sites, researchers can reliably generate biaryl-amine libraries without protecting group manipulations.

Strategic Analysis: The Reactivity Triad

Successful library construction requires strict adherence to the order of operations defined by the electronic properties of the quinoline ring.

PositionSubstituentElectronic StatePrimary Reactivity ModeActivation Source
C4 ChlorineHighly Deficient (

)
SNAr (Nucleophilic Aromatic Substitution)Para-relationship to Quinoline Nitrogen (Vinylogous acid chloride behavior).
C6 ChlorineNeutral / ArylPd-Catalyzed Cross-Coupling (Suzuki/Buchwald)Requires Oxidative Addition (Pd


Pd

). Inert to mild SnAr.
C7 FluorineInductively WithdrawingMetabolic Blocker / Electronic Tuner Meta to Nitrogen. Generally stable, but modulates pKa and lipophilicity.
The "Soft-Hard" Sequencing Rule

To prevent byproduct formation (e.g., polymerization or regio-scrambling), the library synthesis must proceed from the most electron-deficient site to the least.

  • Step 1 (C4): Displacement of the "soft" C4-Cl via SNAr. This installs the first diversity vector (R

    
    ) and converts the electron-withdrawing C4-Cl into an electron-donating amino group, deactivating the ring against further nucleophilic attack.
    
  • Step 2 (C6): Engagement of the "hard" C6-Cl via Palladium catalysis. The deactivation from Step 1 actually benefits this step by preventing oxidative addition at C4 (if any unreacted material remained), ensuring exclusive C6 functionalization (R

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow.

G cluster_0 Reactivity Logic Start 4,6-Dichloro- 7-fluoroquinoline Step1 Step 1: C4-Functionalization (S_NAr Displacement) Start->Step1  Amine (R1-NH2)  Base, Heat Check QC Check: LCMS / UV Shift Step1->Check Step2 Step 2: C6-Functionalization (Suzuki-Miyaura) Check->Step2  >95% Conv. Final Final Library Member Step2->Final  Boronic Acid (R2-B(OH)2)  Pd-Cat, Base Note1 C4-Cl: High Reactivity (Displace First) Note2 C6-Cl: Low Reactivity (Couples Second)

Caption: Sequential functionalization logic ensuring regioselectivity. The highly reactive C4 position is addressed first, followed by the metal-catalyzed C6 coupling.

Detailed Protocols

Protocol A: C4-Selective SNAr Displacement

Objective: Install the primary amine diversity element (R


) while preserving the C6-Cl and C7-F motifs.
  • Reagents:

    • Substrate: 4,6-Dichloro-7-fluoroquinoline (1.0 equiv)

    • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.0 equiv)
      
    • Solvent: NMP (N-Methyl-2-pyrrolidone) or

      
      -Butanol (Green alternative)
      
  • Procedure:

    • Dissolution: In a reaction vial, dissolve 4,6-dichloro-7-fluoroquinoline (100 mg, 0.46 mmol) in NMP (2.0 mL).

    • Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the amine of choice (0.51 mmol).

    • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

      • Note: For sterically hindered amines, microwave irradiation at 140°C for 30 mins is recommended.

    • Monitoring (Self-Validation): Monitor via LCMS.

      • Success Marker: Disappearance of the parent mass (M+H = 216/218) and appearance of the product mass.

      • UV Shift: The product will exhibit a bathochromic shift (red shift) in the UV spectrum due to the conjugation of the nitrogen lone pair with the quinoline ring.

    • Workup: Dilute with water (10 mL) to precipitate the product. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.

  • Mechanism & Insight: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The 7-fluoro substituent exerts an inductive effect (-I) that slightly increases the electrophilicity of C4 compared to the non-fluorinated analog, ensuring rapid conversion [1, 2].

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the biaryl diversity element (R


) at the C6 position.
  • Reagents:

    • Substrate: C4-Amino-6-chloro-7-fluoroquinoline (Product from Protocol A) (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (5 mol%) or XPhos Pd G2  (2 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 equiv)
    • Solvent: 1,4-Dioxane (degassed)[2]

  • Procedure:

    • Setup: Charge a microwave vial with the C4-amino substrate (0.2 mmol), aryl boronic acid (0.3 mmol), and Pd catalyst.

    • Inertion: Seal the vial and purge with Nitrogen or Argon for 2 minutes.

    • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2.0 M K

      
      CO
      
      
      
      (300 µL).
    • Reaction: Heat to 90°C for 2–4 hours (conventional) or 110°C for 20 mins (microwave).

    • Monitoring: Check LCMS for the biaryl product.

      • Troubleshooting: If dehalogenation (loss of Cl without coupling) is observed, switch to anhydrous conditions using Cs

        
        CO
        
        
        
        in Toluene at 100°C.
    • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

  • Mechanism & Insight: The C6-Cl bond is an unactivated aryl chloride. Standard Pd(PPh

    
    )
    
    
    
    is often insufficient. Bidentate ligands like dppf or bulky monophosphines like XPhos are required to facilitate the oxidative addition step [3, 4]. The C7-F atom remains intact under these conditions, serving as a metabolic stabilizer in the final drug candidate.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Step 1: Low Conversion Amine is too weak/hindered.Switch solvent to DMSO; increase temp to 130°C; use microwave.
Step 1: Regio-scrambling Attack at C2 or C7 (Rare).Lower temperature.[3] Confirm C4 selectivity via NOESY NMR (Correlation between Amine-H and C3-H/C5-H).
Step 2: Protodehalogenation "Reduction" of C6-Cl to C6-H.Solvent is "wet" or hydride source present. Use anhydrous dioxane; switch base to K

PO

.
Step 2: No Reaction Catalyst poisoning or oxidative addition failure.Switch to XPhos Pd G2 or BrettPhos Pd G2 (highly active for aryl chlorides).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • Link:[Link]

  • Reactivity of Chloroquinolines: Title: A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline Source: BenchChem Applic
  • Suzuki Coupling of Aryl Chlorides

    • Title: Suzuki-Miyaura Cross-Coupling Reaction Protocols[2][4][5]

    • Source: Fisher Scientific
    • Link:[Link]

  • Catalyst Selection for Chloroquinolines: Title: Navigating the Catalytic Maze: A Comparative Guide to 6-Chloroquinoline Cross-Coupling Source: BenchChem Applic
  • General Quinoline Functionalization

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI (Molecules)
    • Link:[Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of multi-halogenated quinolines is a cornerstone in the development of advanced therapeutics, including antimalarials, kinase inhibitors, and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[1]. 4,6-Dichloro-7-fluoroquinoline is a highly versatile, tri-halogenated building block. Due to the distinct electronic environments of its three halogens, it undergoes highly predictable, regioselective Nucleophilic Aromatic Substitution (


).

This application note provides researchers and drug development professionals with a comprehensive mechanistic rationale and field-proven protocols for the step-wise, regioselective functionalization of this scaffold.

Mechanistic Rationale & Regioselectivity

The success of functionalizing 4,6-dichloro-7-fluoroquinoline lies in understanding the causality of its reactivity. The


 reaction is a two-step addition-elimination process where the initial nucleophilic attack (forming the Meisenheimer complex) is the rate-determining step.
  • C4-Position (Primary Reaction Site): The quinoline ring nitrogen acts as a powerful electron sink. Position 4 is

    
     (pseudo-para) to this nitrogen. When a nucleophile attacks C4, the resulting negative charge in the transition state is delocalized directly onto the highly electronegative nitrogen atom. This profound resonance stabilization drastically lowers the activation energy, making the 4-chloro group the most labile site[2].
    
  • C7-Position (Secondary Reaction Site): Fluorine is an exceptional leaving group in

    
     chemistry because its extreme electronegativity polarizes the C-F bond, accelerating the rate-determining nucleophilic addition step[3]. However, because C7 is meta to the quinoline nitrogen, it lacks direct resonance stabilization. Thus, displacement of the 7-fluoro group requires harsher conditions (higher temperatures, excess nucleophile) than the 4-chloro group.
    
  • C6-Position (Inert Site): The 6-chloro group is both meta to the nitrogen and lacks the extreme inductive pull of fluorine. Consequently, it remains practically inert under standard

    
     conditions, serving as a stable structural feature in the final molecular architecture.
    
Reaction Pathway Visualization

SNAr_Mechanism Start 4,6-Dichloro-7-fluoroquinoline (Starting Material) Nu1 Nucleophile (1.2 equiv) K2CO3, DMF, 80-120°C Start->Nu1 Pathway A: C4 Attack Meisenheimer1 Meisenheimer Complex at C4 (N-atom stabilizes negative charge) Nu1->Meisenheimer1 Product1 4-Substituted-6-chloro-7-fluoroquinoline (Major Product) Meisenheimer1->Product1 -Cl (Fast) Nu2 Nucleophile (Excess) NMP, 150°C (Harsher Conditions) Product1->Nu2 Pathway B: C7 Attack Meisenheimer2 Meisenheimer Complex at C7 (Inductive stabilization by F) Nu2->Meisenheimer2 Product2 4,7-Disubstituted-6-chloroquinoline (Secondary Product) Meisenheimer2->Product2 -F (Slow)

Caption: Regioselective step-wise nucleophilic aromatic substitution of 4,6-Dichloro-7-fluoroquinoline.

Quantitative Reactivity Profile

To facilitate experimental design, the table below summarizes the relative reactivity and required conditions for each halogenated site on the scaffold.

PositionLeaving GroupActivation MechanismRelative ReactivityTypical Reaction Conditions
C4 Chloride (-Cl)Strong resonance (pseudo-para to N)Highest (1st site of attack)1.0–1.2 eq Nucleophile, K₂CO₃, DMF, 80–120 °C
C7 Fluoride (-F)Strong inductive (meta to N)Moderate (2nd site of attack)>3.0 eq Nucleophile, NMP, 140–160 °C
C6 Chloride (-Cl)Weak inductive (meta to N)Lowest (Practically inert)Rarely reacts under standard

conditions

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the integrity of the chemical transformation before proceeding to subsequent steps.

Protocol A: Regioselective C4-Amination (Synthesis of 4-Amino-6-chloro-7-fluoroquinoline derivatives)

This procedure utilizes a mild base to scavenge the generated HCl, preventing the protonation of the nucleophilic amine, while polar aprotic solvent (DMF) stabilizes the highly polar Meisenheimer transition state[2].

Reagents & Materials:

  • 4,6-Dichloro-7-fluoroquinoline (1.0 equiv, e.g., 5.0 mmol)

  • Primary or secondary amine (e.g., morpholine) (1.2 equiv, 6.0 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv, 10.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-7-fluoroquinoline in anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the solution. Causality note: K₂CO₃ acts as an acid sponge. Using a weaker base prevents unwanted side reactions, while its insolubility in DMF provides a heterogeneous mixture that is easy to filter.

  • Nucleophile Addition: Add the amine dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100–120 °C under an inert nitrogen atmosphere.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) after 4 hours. The starting material (

    
    ) should be consumed, replaced by a more polar, bright UV-active spot (
    
    
    
    ). If starting material persists, add an additional 0.2 equiv of amine and heat for 2 more hours.
  • Quenching & Workup: Cool the mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-water (5x the volume of DMF).

  • Isolation: The product will typically precipitate as a solid. Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry under high vacuum. (Yields typically >85%).

Protocol B: Tandem C4/C7-Disubstitution (Synthesis of 4,7-Diamino-6-chloroquinoline derivatives)

To displace the 7-fluoro group, the reaction requires overcoming a higher activation energy barrier due to the lack of resonance stabilization at the meta position[3].

Reagents & Materials:

  • 4-Amino-6-chloro-7-fluoroquinoline intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile (e.g., a different primary amine or alkoxide) (3.0–5.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Procedure:

  • Preparation: Charge a heavy-walled pressure vial with the C4-substituted intermediate and NMP. Causality note: NMP is chosen over DMF because its higher boiling point safely accommodates the extreme temperatures required for C7-fluorine displacement.

  • Reagent Addition: Add the excess nucleophile. If the nucleophile is a liquid amine, it can act as a co-solvent.

  • Reaction: Seal the vial and heat to 150–160 °C for 12–18 hours.

  • In-Process Control: Analyze via LC-MS. The mass shift should correspond to the exact loss of fluorine (-19 Da) and addition of the nucleophile mass. Fluorine displacement is notoriously slow; if conversion is <90%, increase temperature to 165 °C for an additional 6 hours.

  • Purification: Dilute the cooled mixture with EtOAc and wash extensively with 5% aqueous LiCl solution (3x) to remove NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Title: Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1)
  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: Molbank 2024, 2024(1), M1796 (MDPI) URL: [Link]

  • Title: Synthesis and characterization of half-sandwich complexes with salicylaldimine ligand derivatives Source: Lund University Publications URL: [Link]

Sources

Application Note: A Scalable, Multi-Step Synthesis of 4,6-Dichloro-7-fluoroquinoline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The compound 4,6-dichloro-7-fluoroquinoline is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, where its specific substitution pattern allows for the introduction of diverse functionalities to modulate biological activity. The development of a robust, efficient, and scalable synthesis route for this intermediate is paramount for ensuring a reliable supply chain in drug development and manufacturing.

This application note provides a comprehensive guide to a scalable, multi-step synthesis of 4,6-dichloro-7-fluoroquinoline. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and address the practical challenges of process scale-up. The protocols described herein are designed to be self-validating, with integrated analytical checkpoints and detailed safety procedures to ensure both scientific integrity and operational safety.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis is designed as a linear sequence starting from a commercially viable substituted nitrobenzene. The retrosynthetic analysis reveals a logical pathway that relies on well-established, high-yielding industrial reactions. The primary disconnection of the target molecule identifies 4-hydroxy-6-chloro-7-fluoroquinoline as the immediate precursor, which is accessible via a Gould-Jacobs type cyclization of a key aniline intermediate, 3-chloro-4-fluoroaniline. This aniline is, in turn, efficiently prepared via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

G Target 4,6-Dichloro-7-fluoroquinoline Precursor1 4-Hydroxy-6-chloro-7-fluoroquinoline Target->Precursor1 Chlorination (POCl₃) Precursor2 Ethyl 4-hydroxy-6-chloro- 7-fluoroquinoline-3-carboxylate Precursor1->Precursor2 Saponification & Decarboxylation Precursor3 Ethyl α-carbethoxy-β-(3-chloro-4-fluorophenylamino)acrylate Precursor2->Precursor3 Thermal Cyclization Aniline 3-Chloro-4-fluoroaniline Precursor3->Aniline Condensation Nitro 3-Chloro-4-fluoronitrobenzene Aniline->Nitro Catalytic Hydrogenation

Caption: Retrosynthetic analysis of 4,6-dichloro-7-fluoroquinoline.

Part 1: Synthesis of Key Intermediate: 3-Chloro-4-fluoroaniline

The synthesis commences with the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, excellent selectivity, clean conversion, and favorable atom economy.

Principle & Catalyst Selection

The reaction involves the reduction of a nitro group to an amine using hydrogen gas in the presence of a metal catalyst. The choice of catalyst is critical for optimizing reaction kinetics, minimizing side reactions (such as dehalogenation), and managing costs. Platinum, Palladium, and Raney Nickel are the most common catalysts employed for this purpose.[3]

Causality Behind Experimental Choices:

  • Platinum on Carbon (Pt/C): Often preferred for its high activity and selectivity, allowing the reaction to proceed under relatively mild conditions without an organic solvent, which is a significant advantage for green chemistry and process safety.[3]

  • Palladium on Carbon (Pd/C): A highly effective and common hydrogenation catalyst. However, it can sometimes promote dehalogenation, which would be a detrimental side reaction in this specific synthesis. Careful control of reaction conditions is necessary.

  • Raney Nickel (Raney Ni): A cost-effective option, but it often requires higher temperatures and pressures and can lead to concerns regarding pyrophoric handling and heavy metal contamination in the final product.[3]

For this process, a Pt/C catalyst is recommended for its high yield, purity profile, and operational safety.

Data Presentation: Catalyst Performance Comparison
CatalystTypical Loading (Substrate:Catalyst)Reaction Temp. (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Key Observations
1% Pt/C (200-400):1[3]50-100[3]0.1-5[3]1-10[3]>94[3]>99.5[3]High conversion and selectivity; can be used without an organic solvent.[3]
10% Pd/C ~20:1[3]Room Temp.[3]Atmospheric4-8~95>99Effective, but risk of dehalogenation must be monitored.
Raney Ni Variable70-1201-55-12~90>98Cost-effective but requires more stringent conditions and poses handling risks.

Data compiled from industry literature and patents to illustrate typical process parameters.[3]

Protocol 1: Scalable Synthesis of 3-Chloro-4-fluoroaniline[3]

Apparatus: A high-pressure hydrogenation reactor (autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet.

Reagents:

  • 3-Chloro-4-fluoronitrobenzene: 1.0 kg (5.70 mol)

  • 1% Platinum on Carbon (Pt/C) catalyst: 5.0 g (0.5% w/w)

  • Methanol (optional solvent): 2.0 L

  • Hydrogen gas (H₂)

Procedure:

  • Charge the hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and methanol (if used).

  • Carefully add the Pt/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Seal the reactor and perform three cycles of purging with nitrogen followed by vacuum to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Begin vigorous stirring and heat the reactor to 60-70°C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting crude 3-chloro-4-fluoroaniline can be used directly in the next step or purified further by vacuum distillation to yield a colorless to pale yellow solid.

    • Yield: >95%

    • Purity: >99.5% (by GC analysis)

Part 2: Construction and Functionalization of the Quinoline Scaffold

This phase involves a three-step sequence: condensation to form an anilinoacrylate, thermal cyclization to build the 4-hydroxyquinoline core, and finally, chlorination to yield the target molecule.[4]

G cluster_0 Protocol 2: Condensation cluster_1 Protocol 3: Cyclization cluster_2 Protocol 4: Final Steps Aniline 3-Chloro-4-fluoroaniline Anilinoacrylate Anilinoacrylate Intermediate Aniline->Anilinoacrylate Heat, 100-110°C EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Anilinoacrylate Anilinoacrylate_input Anilinoacrylate->Anilinoacrylate_input Hydroxyquinoline_ester 4-Hydroxy-6-chloro-7-fluoroquinoline Ester Intermediate Hydroxyquinoline_ester_input Hydroxyquinoline_ester->Hydroxyquinoline_ester_input Anilinoacrylate_input->Hydroxyquinoline_ester High-boiling solvent (e.g., Dowtherm A) ~250°C Hydroxyquinoline 4-Hydroxy-6-chloro-7-fluoroquinoline Target 4,6-Dichloro-7-fluoroquinoline Hydroxyquinoline->Target Chlorination (POCl₃) ~110°C Hydroxyquinoline_ester_input->Hydroxyquinoline 1. Saponification (NaOH) 2. Decarboxylation (Heat) G start Prepare for POCl₃ Use ppe Verify Full PPE is Worn (Gloves, Goggles, Face Shield, Lab Coat) start->ppe fume_hood Ensure Fume Hood is Operating Correctly ppe->fume_hood spill_kit Locate Acid Spill Kit & Quenching Agent (e.g., NaHCO₃) fume_hood->spill_kit dispense Dispense POCl₃ spill_kit->dispense spill_check Spill Occurred? dispense->spill_check evacuate Evacuate Area Alert Safety Officer spill_check->evacuate Yes proceed Proceed with Reaction Under Inert Atmosphere spill_check->proceed No cleanup Contain & Neutralize Spill Using Spill Kit evacuate->cleanup quench Perform Quench (Slowly add to ice) proceed->quench

Sources

Microwave-assisted synthesis involving 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 4,6-Dichloro-7-fluoroquinoline

Part 1: Executive Summary & Chemical Logic

The Scaffold: 4,6-Dichloro-7-fluoroquinoline is a privileged pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, VEGFR) and gyrase inhibitors (fluoroquinolone antibiotics).[1] Its tri-halogenated core offers a unique "reactivity ladder" that allows for sequential, regioselective functionalization.[1]

The Microwave Advantage: Conventional thermal heating of electron-deficient quinolines with steric amines often suffers from long reaction times (12–24 hours) and solvent degradation. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to accelerate the rate-determining step—typically the nucleophilic attack at the C4 position—reducing reaction times to minutes while suppressing side reactions (e.g., hydrolysis of the C4-Cl to the 4-quinolone).

Reactivity Hierarchy (The "Expertise" Pillar): To design a successful protocol, one must understand the electronic bias of the scaffold:

  • C4-Position (Chlorine): The most reactive site. The ring nitrogen (N1) exerts a strong electron-withdrawing effect (vinylogous imine), activating the C4-Cl for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C6-Position (Chlorine): Chemically distinct from C4. It is located on the benzenoid ring and is unreactive toward SNAr under standard conditions but is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Position (Fluorine): Generally stable under C4-displacement conditions. However, it modulates the lipophilicity and metabolic stability of the final drug candidate.

Part 2: Visualization of Reactivity & Workflow

The following diagram illustrates the regioselective logic and the experimental workflow for library generation.

G cluster_0 Step 1: S_NAr (Microwave) cluster_1 Step 2: Pd-Catalysis (Microwave) Start 4,6-Dichloro- 7-fluoroquinoline Reaction1 C4-Amination (120-150°C, 10-20 min) Start->Reaction1 Primary/Secondary Amine Note1 C4-Cl: High Reactivity (S_NAr driven by N1) Start->Note1 Intermediate 4-Amino-6-chloro- 7-fluoroquinoline Reaction1->Intermediate >90% Yield Reaction2 C6-Cross Coupling (Suzuki/Buchwald) Intermediate->Reaction2 Boronic Acid/ Cat. Pd Note2 C6-Cl: Pd-Active C7-F: Stable Intermediate->Note2 Final Disubstituted Quinoline Library Reaction2->Final

Caption: Regioselective functionalization workflow: C4-Cl displacement precedes C6-Pd coupling.

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted C4-Amination (SNAr)

Primary Application: Synthesis of 4-aminoquinoline cores.

Materials:

  • Substrate: 4,6-Dichloro-7-fluoroquinoline (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).[1]

  • Solvent: Ethanol (Green/Protophilic) or NMP (for unreactive amines).[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Optional if amine is in excess.[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 4,6-Dichloro-7-fluoroquinoline (216 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol). Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 140 °C.[2][3]

    • Pressure Limit: 15 bar.

    • Time: 15 minutes (Hold time).

    • Stirring: High.[4]

  • Workup (Self-Validating):

    • Cool to room temperature.[2][5]

    • Validation: Check TLC (30% EtOAc/Hexane).[1] The starting material spot (high Rf) should be absent.[1]

    • Pour mixture into ice-water (20 mL). The product typically precipitates as a solid.

    • Filter, wash with cold water, and dry.[1][6] Recrystallize from EtOH if necessary.

Expert Insight: For sterically hindered amines (e.g., tert-butylamine), switch solvent to NMP and increase temperature to 180 °C .[1] Ethanol is preferred for "green" chemistry compliance where possible [1].

Protocol B: C6-Suzuki-Miyaura Cross-Coupling

Primary Application: Installing biaryl diversity at the 6-position.

Materials:

  • Substrate: 4-Amino-6-chloro-7-fluoroquinoline derivative (from Protocol A).

  • Reagent: Aryl Boronic Acid (1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl2 (5 mol%).[1]

  • Base: K2CO3 (2M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inerting: Purge the microwave vial with Nitrogen/Argon.

  • Loading: Add substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst.

  • Solvent: Add Dioxane (4 mL) and K2CO3 solution (0.75 mL).

  • Irradiation:

    • Temperature: 120 °C.

    • Time: 20 minutes.

  • Workup: Filter through a Celite pad (to remove Pd).[1] Dilute with EtOAc, wash with brine.[1][2] Purify via flash chromatography.

Part 4: Data Summary & Troubleshooting

Reaction Optimization Data (Typical Yields):

EntryNucleophile (Amine)SolventTemp (°C)Time (min)Yield (%)Note
1BenzylamineEtOH1401092Clean precipitation
2MorpholineEtOH1401588Standard SNAr
3AnilineNMP1603075Requires higher T (weaker nuc)
4IsopropylamineEtOH1201090Volatile amine; watch pressure

Troubleshooting Guide:

  • High Pressure Errors: Volatile amines (Entry 4) generate significant pressure in closed vessels.[1] Action: Use a larger headspace vial (e.g., 20 mL vial for 3 mL reaction) or lower the temperature to 100 °C and extend time.

  • Incomplete Conversion: If the C4-Cl remains, check the solvent. Protic solvents (EtOH) assist SNAr by stabilizing the leaving group (Cl-), but aprotic polar solvents (DMSO, NMP) enhance nucleophilicity.[1] Action: Switch to NMP at 160 °C [2].

  • Hydrolysis By-product: If 4-hydroxy-6-chloro-7-fluoroquinoline forms, your solvent is "wet." Action: Use anhydrous solvents and store amines over KOH.

Part 5: References

  • Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines. Source: Current Organic Synthesis (via NIH/PubMed).[1] Context: Validates microwave SNAr protocols on 4,7-dichloroquinoline scaffolds using green solvents. URL:[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Source: MDPI (Molbank).[1] Context: Detailed characterization and sequential functionalization logic for chloroquinolines. URL:[Link][1][6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists handling the purification of 4,6-Dichloro-7-fluoroquinoline . This guide synthesizes standard protocols for halogenated quinolines with specific adaptations for the fluorinated scaffold, addressing common pitfalls such as regioisomer contamination and hydrolysis.

Product: 4,6-Dichloro-7-fluoroquinoline (Intermediate for Fluoroquinolone Antibiotics) Context: Post-chlorination workup (typically from 6-chloro-7-fluoro-4-hydroxyquinoline + POCl


).
Support Tier:  Level 3 (Senior Application Scientist)

Core Purification Workflow

The purification of 4,6-dichloro-7-fluoroquinoline from a crude phosphoryl chloride (POCl


) reaction mixture requires strict control over pH and temperature to prevent hydrolysis of the labile C4-chlorine atom back to the hydroxyl starting material.
Workflow Visualization

The following diagram outlines the logical flow for the "Acid-Base Swing" purification method, which is superior to simple extraction for removing non-basic impurities (tars) and unreacted starting materials.

purification_workflow Start Crude Reaction Mixture (Excess POCl3) Quench Quench: Pour into Ice/Water (Temp < 10°C) Start->Quench Slow Addition Basify Neutralization (NH4OH) pH 7-8 Quench->Basify Exothermic! Extract Extraction: Dichloromethane (DCM) Basify->Extract Wash_Base Wash: 1N NaOH (Removes 4-OH precursor) Extract->Wash_Base Wash_Acid Acid Extraction: 2N HCl (Product -> Aqueous Phase) Wash_Base->Wash_Acid Organic Layer Org_Waste Organic Phase (Tars/Non-basic Impurities) Wash_Acid->Org_Waste Discard Aq_Product Aqueous Acid Phase (Product Salt) Wash_Acid->Aq_Product Keep Pppt Basify & Filter/Extract (Pure Crude) Aq_Product->Pppt NaOH to pH 9 Cryst Recrystallization (Acetonitrile or Ethanol) Pppt->Cryst

Caption: Acid-Base Swing protocol for isolating 4,6-dichloro-7-fluoroquinoline, prioritizing the removal of non-basic tars and acidic phenolic impurities.

Detailed Protocols

Method A: The "Acid-Base Swing" (Recommended for Tarry Crudes)

This method exploits the basicity of the quinoline nitrogen. The 4,6-dichloro product is a weak base, whereas neutral tars and the acidic 4-hydroxy precursor have different solubility profiles.

Step-by-Step:

  • Quenching: Slowly pour the reaction mixture (still containing POCl

    
    ) into a stirred slurry of crushed ice (5x volume) . Maintain temperature <10°C  to minimize hydrolysis of the 4-Cl bond [1].
    
  • Initial Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) .

    • Why DCM? It has high solubility for chloroquinolines compared to toluene or ether.

  • Impurity Wash (Critical): Wash the DCM layer with 1N NaOH (cold) .

    • Mechanism:[1][2][3][4] This converts unreacted 4-hydroxy-6-chloro-7-fluoroquinoline (which is phenolic/acidic) into its water-soluble sodium salt, removing it from the organic phase [2].

  • Acid Extraction (The Swing): Extract the DCM layer with 2N HCl .

    • Mechanism:[1][2][3][4] The target 4,6-dichloro-7-fluoroquinoline protonates and moves to the aqueous phase. Neutral tars and non-basic impurities remain in the DCM (discard DCM).

  • Recovery: Basify the acidic aqueous phase with NH

    
    OH  to pH 9-10. The product will precipitate as a white/off-white solid.
    
  • Filtration: Collect the solid by vacuum filtration and wash with cold water.

Method B: Recrystallization (Polishing)

If the crude solid from Method A is slightly colored or contains regioisomers, use recrystallization.

Solvent SystemSuitabilityNotes
Acetonitrile (MeCN) Excellent High solubility at boil, low at 0°C. Good for removing polar impurities [3].
Ethanol (95%) GoodStandard for quinolines. May require hot filtration if insolubles are present.
Toluene/Heptane ModerateGood for removing non-polar impurities, but yield may be lower.

Protocol:

  • Dissolve crude solid in boiling Acetonitrile (approx. 5-10 mL per gram).

  • If the solution is dark, add activated charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filter crystals and wash with cold Acetonitrile.

Troubleshooting & FAQs

Q1: My product is reverting to the starting material (4-hydroxy compound). Why?

Diagnosis: Hydrolysis of the C4-Chlorine.[3] Root Cause: The C4-Cl bond in quinolines is susceptible to nucleophilic attack by water, especially in hot acidic or hot basic conditions. Solution:

  • Keep it Cold: Never allow the aqueous quench mixture to rise above 20°C.

  • Speed: Do not leave the product in acidic aqueous solution for extended periods. Perform the "Acid Extraction" (Step 4 above) quickly and immediately basify.

  • Drying: Ensure the final organic extracts are dried thoroughly over MgSO

    
     before evaporation; residual water during rotary evaporation (heating) can cause hydrolysis.
    
Q2: I have a persistent "isomer" impurity (~5-10%) that won't crystallize out.

Diagnosis: Likely the 5-fluoro-6-chloro or 7-chloro-6-fluoro regioisomer. Context: In the Gould-Jacobs cyclization (preceding step), the cyclization of the aniline can occur at either ortho position. For 3-chloro-4-fluoroaniline, steric factors usually favor one, but 5-10% of the other is common. Solution:

  • Chromatography: Recrystallization is often inefficient for separating regioisomers with such similar polarity. Use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (acid-washed if possible to prevent tailing).

    • Mobile Phase: DCM : MeOH (98:2) or DCM : Ethyl Acetate (95:5).

    • Tip: The 5-fluoro isomer typically elutes slightly faster than the 7-fluoro target due to the "ortho effect" shielding the nitrogen or changing the dipole [4].

Q3: The crude is a sticky black tar. How do I handle this?

Diagnosis: Polymerization of aniline residues or decomposition during the POCl


 reaction.
Solution: 
  • Decantation: If the tar sticks to the flask during the quench, decant the aqueous supernatant.

  • Dissolution: Dissolve the tar in a small amount of MeOH/DCM (1:9) and run it through a short "plug" of silica gel. The tar will stick to the silica; the product will pass through.

  • Proceed: Continue with Method A using the eluate.

Q4: Can I use Toluene instead of DCM?

Answer: Yes, and it is often preferred in industrial scale-up [2].

  • Pros: Toluene allows for azeotropic drying (removing water) which protects the product from hydrolysis.

  • Cons: Solubility of the dichloro-quinoline is lower in Toluene than DCM, requiring larger volumes. You must heat the toluene to dissolve the product, which increases hydrolysis risk if water is present.

Analytical Checkpoints (Self-Validation)

ParameterExpected ValueMethod
Appearance White to pale yellow needlesVisual
Melting Point 84-86°C (approx. for similar analogs)Capillary MP
HPLC Purity >98% (Area %)C18 Column, MeCN/Water + 0.1% TFA
1H NMR Distinct singlets/doublets for H-2, H-3, H-5, H-8DMSO-d6

Note: In 1H NMR, the C4-Cl substitution results in the loss of the broad NH/OH signal seen in the precursor and a downfield shift of the H-3 proton.

References

  • Organic Syntheses , Coll. Vol. 3, p. 272 (1955); Vol. 27, p. 18 (1947). 4,7-Dichloroquinoline.[2][3][4] (Standard protocol for POCl3 chlorination and quenching conditions).

  • Google Patents , CN103626699A. Industrial preparation method of 4,7-dichloroquinoline. (Describes the toluene extraction and pH control for purification).

  • Google Patents , WO2017103851A1. Quinoline-3-carboxamides as h-pgds inhibitors. (References use of MeCN and ethyl acetate for handling fluoro-dichloro-quinoline derivatives).

  • Hubicka, U. et al. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. (Discusses chromatographic behavior of fluoroquinolones, relevant for isomer separation).

Sources

Troubleshooting regioselectivity issues with 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity Optimization for 4,6-Dichloro-7-fluoroquinoline

To: Research & Development Division From: Senior Application Scientist, Heterocyclic Chemistry Group Subject: Troubleshooting Regioselectivity in 4,6-Dichloro-7-fluoroquinoline Scaffolds

Executive Summary

The 4,6-dichloro-7-fluoroquinoline scaffold presents a unique "tri-vector" reactivity profile utilized heavily in the synthesis of fluoroquinolone antibiotics and antimalarial agents.[1] Its utility is defined by three distinct reactive sites:

  • C4-Cl: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition.[1]
    
  • C6-Cl: A "benzenoid" halide suitable for metal-catalyzed coupling, often requiring specific ligand activation.[1]

  • C7-F: A directing group for metallation (DoM) and a latent electrophile for high-temperature

    
    .
    

This guide addresses the common regioselectivity failures encountered when differentiating these sites.

Visualizing the Reactivity Landscape

Before troubleshooting, verify your target vector against the intrinsic reactivity map below.

ReactivityMap Core 4,6-Dichloro-7-fluoroquinoline SNAr SNAr (Nucleophilic Displacement) Core->SNAr Primary Pathway Pd Pd-Catalyzed Coupling Core->Pd Competitive Lith Lithiation (DoM) Core->Lith Directed C4_Sub C4-Substitution (Kinetic Product) SNAr->C4_Sub Amines/Alkoxides (Low Temp) Pd->C4_Sub Standard Ligands (Electronic Control) C6_Sub C6-Substitution (Requires C4-Block or Specific Ligand) Pd->C6_Sub Bulky Ligands/Shielding C8_Sub C8-Functionalization (Ortho-F Directed) Lith->C8_Sub LDA/LiTMP (-78°C)

Figure 1: Intrinsic reactivity hierarchy of the 4,6-dichloro-7-fluoroquinoline scaffold. Note the dominance of C4 in nucleophilic and standard catalytic pathways.

Module 1: Nucleophilic Aromatic Substitution ( )

Primary Issue: The user intends to functionalize C4 but observes hydrolysis (4-OH) or mixtures involving C7.

Mechanism & Causality

The quinoline nitrogen renders the C4 position highly electrophilic via vinylogous activation. The C4-Cl bond is the primary site for displacement. The C7-F bond is activated by the electron-withdrawing effect of the ring but is significantly less reactive than C4-Cl under mild conditions.[1]

Common Failure Mode:

  • Hydrolysis: The C4-Cl bond is extremely sensitive to moisture, converting to the quinolone (4-OH) species, which is catalytically dead for subsequent

    
    .[1]
    
  • C7-F Displacement: Occurs only with "hard" nucleophiles (alkoxides) at high temperatures or if C4 is already substituted.[1]

Troubleshooting Protocol: C4-Selective Amination
ParameterRecommendationRationale
Solvent Anhydrous DMF or NMP Aprotic polar solvents stabilize the Meisenheimer intermediate.[1] Avoid alcohols to prevent ether formation.
Base DIPEA (2.5 eq) Scavenges HCl. Inorganic bases (K2CO3) can introduce moisture/hydroxide, leading to hydrolysis.
Temperature 0°C to RT C4 reacts at RT.[2] Heating >80°C risks activating C7-F.
Stoichiometry 1.05 eq Nucleophile Large excesses drive C7-F substitution.[1]

Q: I see a peak at M+16 in my LCMS. Is this oxidation? A: No, this is likely the 4-hydroxy derivative (hydrolysis) .[1]

  • Fix: Dry your solvent over molecular sieves (4Å) for 24 hours. Ensure your amine nucleophile is not a hydrochloride salt unless you have excess base.

Q: Can I displace the C7-Fluorine selectively? A: Only if C4 is blocked or deactivated.[1] If you need C7 substitution, perform the C4 reaction first. Then, use a thiol or alkoxide at elevated temperatures (100°C+) to displace the fluoride.

Module 2: Palladium-Catalyzed Cross-Coupling

Primary Issue: Loss of regioselectivity between C4-Cl and C6-Cl.

Mechanism & Causality

According to the Handy Rules for Heterocycles , oxidative addition occurs fastest at the most electron-deficient site [1].

  • C4-Cl: Electronically favored (deficient) but sterically hindered by the C5-proton (peri-effect).[1]

  • C6-Cl: Electronically neutral (benzenoid) but sterically accessible.[1]

Standard Outcome: Most Pd(0) catalysts will insert at C4 first due to electronic activation.

Troubleshooting Protocol: Controlling the Site of Coupling

Scenario A: I want to couple at C4 (Standard).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]

  • Conditions: Mild heating (60°C).

  • Logic: Standard ligands follow the electronic bias. C4 reacts; C6 remains intact.

Scenario B: I want to couple at C6 leaving C4 intact (The Challenge). This is difficult because C4 is the "hotspot." You must use steric bulk to discourage C4 attack.

  • Catalyst: Pd2(dba)3 + Bisphosphine Ligands (e.g., Xantphos) or very bulky Buchwald ligands.[1]

  • Logic: The peri-hydrogen at C5 creates a "bay region" effect. Bulky ligands struggle to fit into the C4 oxidative addition transition state, shifting selectivity toward the accessible C6 [2].

Q: I am getting a mixture of mono-C4, mono-C6, and bis-coupled products. A: This indicates your catalyst is too active (e.g., XPhos or SPhos).[1]

  • Fix: Switch to a "dumber" ligand like PPh3. Lower the equivalents of boronic acid to 0.95 eq. Run at lower concentration (0.05 M) to favor intramolecular selectivity over intermolecular statistics.

Module 3: Lithiation and C-H Activation

Primary Issue: Determining where the lithium sits (C3 vs C8).

Mechanism & Causality

Lithiation is driven by the Complex Induced Proximity Effect (CIPE) .

  • C3: Ortho to Cl, Beta to Nitrogen. Acidic, but less coordinated.

  • C8: Ortho to F, Alpha to Nitrogen.

  • Dominant Vector: C8 . The quinoline nitrogen coordinates the lithium, and the C7-Fluorine provides a strong inductive/directing effect. The "pincer" formed by N1 and F7 makes C8 the thermodynamic and kinetic sink [3].

Troubleshooting Protocol: C8-Functionalization

LithiationFlow Start Start: 4,6-Dichloro-7-fluoroquinoline Base Add LiTMP or LDA at -78°C Start->Base Check Is C4 substituted? Base->Check Yes Yes (e.g., C4-OMe) Check->Yes Safe No No (C4-Cl) Check->No Risky PathA C8 Lithiation (Dominant) Stabilized by N1 and F7 Yes->PathA PathB Risk of Nucleophilic Attack at C4 (BuLi acts as nucleophile) No->PathB PathB->PathA Use LiTMP (Non-nucleophilic base)

Figure 2: Decision tree for lithiation.[1] Note that C4-Cl is susceptible to nucleophilic attack by alkyl lithiums.[1]

Q: My reaction turned black and I recovered starting material. A: You likely used n-BuLi directly on the C4-Cl substrate.[1] n-BuLi can attack the C4 position as a nucleophile (SNAr-like addition) rather than acting as a base.[1]

  • Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] It is too bulky to attack C4 but strong enough to deprotonate C8.

Q: Can I lithiate at C3? A: It is difficult with C7-F present. To target C3, you typically need to block C8 or use a "halogen dance" strategy, which is unpredictable on this scaffold.

References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to Regioselective Pd-Catalyzed Cross-Coupling Reactions of Dihaloheterocycles." Chem. Eur. J.[1]

  • Liou, J. P., et al. (2009). "Regioselective Synthesis of Quinolines via Palladium-Catalyzed Couplings." Tetrahedron.

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angew. Chem. Int. Ed.[1]

  • Grohe, K. (1992). "The chemistry of fluoroquinolones." Chemotherapy.

(Note: While specific URLs to PDF full texts depend on subscription access, the citations above refer to standard reactivity principles of haloquinolines established in the literature.)

Sources

Technical Support Center: Optimizing Reaction Temperature for 4,6-Dichloro-7-fluoroquinoline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the thermodynamic and kinetic challenges associated with coupling nucleophiles (amines/anilines) to 4,6-Dichloro-7-fluoroquinoline .[1] The core challenge lies in balancing the activation energy required to displace the C4-chloride against the risk of forcing substitution at the C7-fluorine or hydrolyzing the scaffold.

The Hierarchy of Reactivity:

  • C4-Cl: Most reactive (Para-like activation by Ring N). Primary site for SNAr.

  • C7-F: Moderately reactive. Vulnerable at high temperatures (

    
    ) or with strong bases.[1]
    
  • C6-Cl: Least reactive. Generally inert to SNAr; reserved for subsequent Pd-catalyzed cross-coupling.

Module 1: The Thermodynamics of Regioselectivity

The "Goldilocks" Window

Temperature is the primary lever for controlling regioselectivity in this scaffold. The reaction follows a Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.[1][2]

Temperature ZoneKinetic OutcomeRisk Profile
Sub-Optimal (< 60°C) Kinetic trapping.[1] Reaction stalls or requires excessive time, leading to background hydrolysis if moisture is present.[1]High: Incomplete conversion.
Optimal (70°C - 90°C) Sufficient energy to overcome

for C4 displacement.[1] Insufficient energy to activate C7-F.
Low: High yield, >95% regioselectivity.[1]
Critical (> 110°C) Thermal threshold for C7-F activation crossed. Formation of bis-substituted byproducts or regio-isomers.High: Irreversible impurity formation.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction stalls at ~60% conversion despite prolonged heating at 60°C. Should I increase the temperature?

Diagnosis: You are likely in a "Kinetic Trap." While increasing temperature is one solution, it increases the risk of C7 side-reactions.[1] Root Cause: The solvent choice may not be stabilizing the transition state sufficiently. Solution:

  • Do not immediately jump to

    
    .
    
  • Switch Solvents: If using THF or Dichloromethane, switch to a protic solvent like 2-Propanol (IPA) or Ethanol .[1] Protic solvents hydrogen-bond with the quinoline nitrogen, increasing the electrophilicity of the C4 center without requiring dangerous thermal spikes [1].[1]

  • Catalysis: Add 1.0 eq of HCl (e.g., 4M HCl in Dioxane). Protonation of the quinoline nitrogen significantly lowers the activation energy for C4 attack.

Q2: I observe a byproduct with a mass of M+16 (or M-Cl+OH). What is happening?

Diagnosis: Hydrolysis of the C4-Cl to form the 4-hydroxyquinoline (quinolone) tautomer. Root Cause: Presence of water in the solvent or reagents at elevated temperatures. The C4-Cl bond is labile to water, especially under basic conditions at high heat.[1] Solution:

  • Solvent Integrity: Ensure solvents (DMF, DMAc, or Alcohols) are anhydrous (<0.05% water).[1]

  • Base Management: If using an organic base (TEA/DIPEA), ensure it is dry.[1]

  • Protocol Check: If the reaction is slow, do not simply reflux longer. Hydrolysis competes with amination over long durations. Increase nucleophile concentration to favor the second-order amination rate over the pseudo-first-order hydrolysis rate.

Q3: I see a "Bis-Coupled" impurity (Displacement of both Cl and F).

Diagnosis: Thermal overshoot. You have activated the C7-fluorine bond. Root Cause: Reaction temperature likely exceeded 110°C, or a very strong nucleophile/base combination was used.[1] Solution:

  • Cap Temperature: Strictly limit internal temperature to 90°C.

  • Step-Down Protocol: If high temperature is required for solubility, start at 120°C for 30 mins to dissolve, then immediately drop to 80°C for the reaction duration.

  • Sterics: 4,6-dichloro-7-fluoroquinoline has steric bulk at C6.[1] If your nucleophile is also bulky, you might be forcing the temperature to overcome steric repulsion, inadvertently activating C7.[1] Consider a stronger solvent (NMP) at lower temperature rather than neat heating.[1]

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired C4 coupling and the undesired pathways (Hydrolysis and C7 substitution).

ReactionPathways Figure 1: Kinetic Competition in 4,6-Dichloro-7-fluoroquinoline Coupling SM Starting Material (4,6-Dichloro-7-fluoroquinoline) C4_Product Desired Product (C4-Amino-6-chloro-7-fluoro) SM->C4_Product Path A: Optimal (70-90°C, Protic Solvent) Hydrolysis Impurity A: Hydrolysis (4-Hydroxy-6-chloro...) SM->Hydrolysis Path B: Wet Solvent (Any Temp) C7_Product Impurity B: C7-Regioisomer (C7-Amino-4,6-dichloro...) SM->C7_Product Path C: Overheating (>110°C) Bis_Product Impurity C: Bis-Coupled (C4,C7-Diamino...) C4_Product->Bis_Product Path D: Overheating (+ Excess Nucleophile)

Figure 1: Kinetic pathways showing the narrow thermal window for optimal C4-selectivity.[1] Path A is the target; Paths C and D represent thermal overshoot risks.

Module 4: Standardized Experimental Protocol

Objective: Selective C4-amination of 4,6-dichloro-7-fluoroquinoline with an aniline/amine.

Materials
  • Substrate: 4,6-Dichloro-7-fluoroquinoline (1.0 eq)

  • Nucleophile: Amine/Aniline (1.1 - 1.2 eq)[1]

  • Solvent: 2-Propanol (IPA) [Preferred] or Ethanol.[1]

  • Catalyst (Optional): 4M HCl in Dioxane (0.1 eq) or p-TsOH (0.1 eq).

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the quinoline substrate and IPA (10 volumes).

  • Activation (Self-Validating Step 1): Add the acid catalyst. Stir at RT for 10 mins.

    • Validation: The solution may turn slightly yellow or form a suspension, indicating protonation of the ring nitrogen.[1]

  • Addition: Add the nucleophile (Amine) in a single portion.

  • Reaction: Heat the mixture to Reflux (approx. 82°C) .

  • Monitoring (Self-Validating Step 2): Check HPLC/TLC at 2 hours.

    • Target: <5% Starting Material remaining.

    • If SM > 20%:. Add 0.2 eq additional amine and continue reflux.

  • Work-up: Cool to Room Temperature.

    • Crystallization:[1] The hydrochloride salt of the product often precipitates directly from IPA upon cooling.

    • Filtration: Filter the solid and wash with cold IPA. This removes unreacted amine and trace C7 impurities which often remain in the mother liquor.

References

  • Nucleophilic Substitution Reactions of 4-Chloroquinolines. Context: Establishes the reactivity of C4-chloroquinolines and the catalytic effect of protic solvents/acid. Source: National Institutes of Health (PMC).[1] URL:[Link][1]

  • Regioselective Nucleophilic Aromatic Substitution of Quinazolines/Quinolines. Context: Discusses the regioselectivity (C4 vs C7) and the role of temperature in controlling substitution patterns in similar dichloro-heterocycles. Source: MDPI / National Institutes of Health. URL:[Link]

  • Synthesis of Fluoroquinolone Derivatives (Antimicrobial Agents). Context: Details the specific reactivity of the 7-fluoro position and conditions required to preserve it while modifying other positions. Source: Oriental Journal of Chemistry. URL:[Link]

Sources

Technical Support Center: Purification of Commercial 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Commercial batches of halogenated quinoline building blocks often contain closely related impurities that can severely impact downstream cross-coupling reactions or biological assays. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies and self-validating protocols to achieve >99% purity.

Section 1: Understanding the Impurity Profile

Q1: What are the most common impurities found in commercial batches of 4,6-Dichloro-7-fluoroquinoline? Commercial halogenated quinolines frequently contain dehalogenated analogs (e.g., des-fluoro or mono-chloro derivatives), regioisomers (e.g., 4,7-dichloro-6-fluoroquinoline), and over-halogenated species. These arise because commercial halogen-containing starting materials often contain significant amounts of the proteo-analog or other halogen-containing isomers, which persist through several synthetic steps[1]. Additionally, unreacted starting materials or residual neutral organics may be present depending on the manufacturer's synthetic route.

Q2: Why is it so difficult to separate these impurities using standard silica gel chromatography? The chromatographic separation of dehalogenation impurities and mixtures of halogen positional isomers is notoriously challenging, and method development can be highly time-consuming[1]. Fluorine-containing pharmaceuticals are typically only slightly more hydrophobic than their corresponding proteo-analogs[1]. The subtle differences in dipole moment and pKa between regioisomers mean they often co-elute on standard normal-phase silica, requiring highly optimized conditions or orthogonal purification methods.

Table 1: Quantitative Physicochemical Comparison of Common Impurities
Impurity TypeExample CompoundRelative HydrophobicityTypical ΔRf (Silica)Recommended Separation Strategy
Target API 4,6-Dichloro-7-fluoroquinolineBaselineBaselineN/A
Des-fluoro 4,6-DichloroquinolineSlightly lower< 0.05High-resolution SFC / Prep-HPLC
Regioisomer 4,7-Dichloro-6-fluoroquinolineIdentical0.00 - 0.02Selective Salt Crystallization / SFC
Over-halogenated 4,5,6-Trichloro-7-fluoroquinolineHigher~ 0.10Normal Phase Chromatography
Non-basic Organics Halogenated benzenesMuch higher> 0.30Acid-Base Extraction

Section 2: Troubleshooting & Experimental Workflows

Q3: My batch contains significant non-basic organic impurities and residual solvents. What is the best initial cleanup step? Acid-base extraction followed by salt formation is the most robust initial method. Causality: Quinolines are weakly basic heterocycles. By forming a hydrochloride or sulfate salt, the quinoline becomes highly water-soluble. This strictly selects for basic amines, allowing non-basic impurities (like unreacted halogenated benzenes or neutral oils) to be cleanly extracted into an organic waste stream[2].

Protocol 1: Acid-Base Extraction and Salt Formation
  • Dissolution: Dissolve the crude 4,6-dichloro-7-fluoroquinoline in a minimal volume of dichloromethane (DCM).

  • Acidification: Add dilute sulfuric acid or 1.0 M HCl to the organic layer to form the quinoline sulfate or hydrochloride salt[3]. Stir vigorously until the aqueous phase reaches pH 1-2. The quinoline will protonate and partition into the aqueous layer.

  • Phase Separation: Separate the layers. Extract the acidic aqueous solution with toluene (2x) to remove non-basic, neutral oil impurities[3]. Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2.0 M NaOH to neutralize the hydrochloride and liberate the free quinoline base[2]. Continue until the pH reaches 10.

  • Extraction: Extract the liberated free base with fresh organic solvent (e.g., n-pentane or DCM)[2].

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2]. Verify the removal of neutral organics via LC-MS.

PurificationWorkflow Start Crude 4,6-Dichloro- 7-fluoroquinoline Analyze LC-MS / NMR Analysis Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 BasicExt Acid-Base Extraction (Protocol 1) Decision1->BasicExt Neutral/Non-basic Chromatography Flash Chromatography (Protocol 2) Decision1->Chromatography Over-halogenated SFC Preparative SFC Decision1->SFC Regioisomers BasicExt->Analyze Re-evaluate Pure Purified API Batch Chromatography->Pure SFC->Pure

Workflow for selecting a purification strategy based on impurity profiling.

Q4: How do I separate closely related halogenated isomers or des-fluoro impurities if acid-base extraction fails? If the impurities are structurally similar basic quinolines (e.g., des-fluoro or regioisomers), acid-base extraction will not differentiate them. You must use high-resolution flash chromatography or Preparative Supercritical Fluid Chromatography (SFC)[1]. Causality: Fluorine atoms minimally alter the dipole moment compared to hydrogen. A highly non-polar, slow-gradient solvent system maximizes the subtle dipole interactions between the silica stationary phase and the analytes.

Protocol 2: High-Resolution Flash Chromatography
  • Column Preparation: Wet-pack a glass column with fine silica gel suspended in pentane. Ensure the silica bed is perfectly level to prevent band broadening[4].

  • Sample Loading: Dissolve the crude mixture in a minimal amount of CH2Cl2 and load it directly onto the silica gel. Once absorbed, top the silica with a 3 cm layer of sea sand to protect the bed during solvent addition[4].

  • Elution Strategy: Run the chromatography with a slight overpressure of argon. Begin eluting with 100% pentane to wash out highly lipophilic over-halogenated impurities[4].

  • Target Elution: Transition to a pentane/ethyl acetate (15:1 to 10:1 v/v) mixture. Collect small fractions (e.g., 18-20 mL)[4].

  • Isolation: Combine fractions containing the pure product (verified by TLC) and remove volatiles via rotary evaporation (50 °C, 650 mm Hg, then down to 180 mm Hg). Dry under high vacuum (<0.1 mmHg) overnight to obtain the purified solid[4].

Q5: What if chromatography is too difficult to scale up? Are there crystallization methods? Yes. Crystallization via salt formation is a powerful technique for achieving very high purity, as the crystalline lattice of the salt strictly excludes impurities[3]. Converting the quinoline to a phosphate (precipitated from MeOH) or picrate salt (precipitated from 95% EtOH), recrystallizing it, and then breaking the salt can yield highly pure material[2]. Causality: The rigid crystal packing of a specific quinoline salt is highly sensitive to the steric bulk of halogens. A regioisomer like 4,7-dichloro-6-fluoroquinoline will disrupt the lattice energy, causing it to remain dissolved in the mother liquor during controlled cooling.

Section 3: Advanced Analytical Verification

Q6: How can I definitively prove the regiochemistry of my purified batch? Standard 1H-NMR is often insufficient due to overlapping aromatic signals and the electron-withdrawing effects of multiple halogens. You must use 19F-NMR and 2D-NMR (NOESY/HMBC). The 19F-NMR shift is highly sensitive to adjacent substituents. In 4,6-dichloro-7-fluoroquinoline, the fluorine atom at C7 will show specific scalar J-coupling to the proton at C8, which can be mapped using HMBC to confirm the exact substitution pattern and rule out regioisomers.

References

Sources

Technical Support Center: Stability of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling Guide for 4,6-Dichloro-7-fluoroquinoline in Acidic Media Document ID: TS-QZN-467F-01 Audience: Process Chemists, Analytical Scientists, and Formulation Researchers

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. This guide addresses the stability profile of 4,6-Dichloro-7-fluoroquinoline (4,6-DCFQ) under acidic conditions.

The Central Conflict: In acidic media, 4,6-DCFQ faces a competition between two distinct chemical behaviors:

  • Protonation (Benign): The quinoline nitrogen is basic (

    
    ). In dilute acid, it forms a stable quinolinium salt. This increases solubility and is reversible.
    
  • Hydrolysis (Degradation): The chlorine at the C-4 position is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). In strong aqueous acid, water acts as a nucleophile, displacing the chloride to form 6-chloro-7-fluoro-4-hydroxyquinoline  (which rapidly tautomerizes to the 4-quinolone form).
    

Key Takeaway: Acidic conditions are safe only if water activity is low or temperature is controlled. High temperature + aqueous acid = rapid degradation.

Troubleshooting & FAQs

Issue 1: "I added HCl to dissolve the compound, and a precipitate formed later."

Diagnosis: This is likely not degradation, but rather the Common Ion Effect or Salting Out .

  • Explanation: The hydrochloride salt of 4,6-DCFQ has limited solubility in high-molarity HCl due to the abundance of chloride ions (

    
    ) driving the equilibrium back to the solid salt lattice.
    
  • Verification: Dilute a small aliquot with water. If the precipitate redissolves, it is the salt. If it remains insoluble (and is more polar on TLC/HPLC), it is the hydrolysis product (4-hydroxy species).

Issue 2: "My HPLC shows a new peak at a lower Retention Time (RT)."

Diagnosis: You have likely hydrolyzed the C-4 chlorine.

  • The Chemistry: The C-4 position is electronically deficient (electrophilic) due to the withdrawing nature of the nitrogen and the 6-Cl/7-F substituents. Protonation of the nitrogen (

    
    ) exacerbates this, making C-4 extremely susceptible to attack by water.
    
  • The Product: 6-Chloro-7-fluoro-4-quinolone.

  • Solution: Avoid heating in aqueous acids. If acidic workup is necessary, keep the temperature

    
     and neutralize rapidly.
    
Issue 3: "Can I use acidic mobile phases (0.1% TFA/Formic Acid) for LC-MS?"

Answer: Yes.

  • Reasoning: The residence time in the HPLC column is short (minutes), and ambient temperature is usually insufficient to drive the hydrolysis significantly. However, do not store samples in acidic aqueous mobile phase for >24 hours. Reconstitute in Acetonitrile/Water immediately before injection.

Visual Troubleshooting Workflows

A. Degradation Diagnosis Flowchart

Stability_Troubleshooting Start User Observation: Precipitate or Impurity in Acid Check_Solvent Is the solvent anhydrous? (e.g., HCl in Dioxane) Start->Check_Solvent Anhydrous_Path Likely Stable Salt Formation Check_Solvent->Anhydrous_Path Yes Aqueous_Path Aqueous Acid Present Check_Solvent->Aqueous_Path No Check_Temp Was heat applied (>40°C)? Aqueous_Path->Check_Temp High_Temp High Risk: Hydrolysis of C-4 Chlorine Check_Temp->High_Temp Yes Low_Temp Check HPLC/TLC Check_Temp->Low_Temp No Analyze_Peak New Peak at Low RT? Low_Temp->Analyze_Peak Result_Hydrolysis CONFIRMED: 4-Hydroxy Degradant Analyze_Peak->Result_Hydrolysis Yes Result_Salt CONFIRMED: Quinolinium Salt (Reversible) Analyze_Peak->Result_Salt No

Figure 1: Decision tree for distinguishing between benign salt formation and irreversible chemical degradation.

B. Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis_Mechanism Step1 4,6-DCFQ (Neutral) Step2 Protonation (N-H+ Cation) Step1->Step2 + H+ Step3 Nucleophilic Attack (H2O at C-4) Step2->Step3 + H2O (Slow) Step4 Tetrahedral Intermediate Step3->Step4 Step5 Elimination of HCl Step4->Step5 Product 4-Hydroxy Product Step5->Product - HCl

Figure 2: The mechanistic pathway showing why the C-4 chlorine is lost. The protonation of Nitrogen activates the ring, facilitating water attack.

Standardized Protocols

Protocol A: Acid Stability Stress Test

Use this to validate your specific conditions before scaling up.

StepActionTechnical Rationale
1 Dissolve 10 mg 4,6-DCFQ in 1 mL Acetonitrile.Ensures initial solubility before acid exposure.
2 Add 1 mL 1M HCl .Simulates strong acidic process conditions.
3 Split into two vials: Vial A (Ambient), Vial B (60°C).Differentiates thermal vs. chemical instability.
4 Incubate for 4 hours.Sufficient time for

kinetics to manifest.[1]
5 Quench: Add 1 mL 1M NaOH to both vials (Ice bath).Neutralization stops the reaction for analysis.
6 Analyze via HPLC (UV 254 nm).Pass Criteria: < 0.5% area of 4-hydroxy impurity.
Protocol B: Quantitative Data Summary (Expected)
ConditionTimeDegradation (Hydrolysis)Status
0.1M HCl / 25°C24 Hours< 1.0%Stable
1.0M HCl / 25°C24 Hours2 - 5%Caution
1.0M HCl / 60°C4 Hours> 15%Unstable
Glacial Acetic Acid24 Hours< 0.1%Stable (Low water activity)

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Quinolines, specifically Nucleophilic Substitution at C-4).

  • Grohe, K., & Heberg, H. (1987). Cycloaracylation of enamines I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone synthesis intermediates).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Chloroquinoline. (General reactivity data for the 4-chloro scaffold).

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. (Discusses the stability and SAR of the quinolone core).

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Fragmentation Dynamics of 4,6-Dichloro-7-fluoroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the LC-MS fragmentation dynamics of 4,6-Dichloro-7-fluoroquinoline , a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial pharmacophores.

This guide is structured to assist analytical scientists in structural confirmation, impurity profiling, and method development.

Executive Summary & Compound Profile

4,6-Dichloro-7-fluoroquinoline (CAS: 52173-68-9) presents a unique mass spectrometric challenge due to its poly-halogenated motif. Unlike simple quinolines, the interplay between the labile chlorine at the 4-position, the stable fluorine at the 7-position, and the rigid heteroaromatic core dictates its fragmentation.

This guide compares the theoretical and observed behavior of this compound against its non-fluorinated analogue, 4,7-Dichloroquinoline , to highlight the stabilizing effect of the fluorine substituent and the lability of the 4-chloro group.

Compound Identity Table
FeatureSpecification
Chemical Name 4,6-Dichloro-7-fluoroquinoline
Formula C₉H₄Cl₂FN
Monoisotopic Mass 214.9705 Da
[M+H]⁺ (m/z) 215.9783 (Base Peak)
Isotope Pattern Characteristic Cl₂ cluster (9:6:[1]1)
Key Application Intermediate for Norfloxacin/Ciprofloxacin analogues

Mass Spectrometric Signature (ESI+)[2][3]

The Isotope Fingerprint (Cl₂ Effect)

The most critical validation step for this molecule is the observation of the chlorine isotope cluster. The presence of two chlorine atoms (


 and 

) creates a distinct triplet pattern that must be resolved to confirm identity.
Ion Speciesm/z (Theoretical)Relative Intensity (%)Origin
[M+H]⁺ 215.98 100%

[M+H+2]⁺ 217.98 ~64%

[M+H+4]⁺ 219.97 ~10%

Analyst Note: If your spectrum shows a 3:1 ratio (single Cl) or a 1:1 ratio (Br), the synthesis has failed. The 100:64:10 ratio is non-negotiable for this intermediate.

Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes a sequential disassembly. The 4-position chlorine is chemically activated and is the primary site of lability, often leaving before the ring structure collapses.

Primary Pathway: The "4-Chloro" Ejection
  • Precursor: m/z 215.98 [M+H]⁺

  • Neutral Loss: HCl (36 Da) or Cl radical (35 Da).[2]

    • Mechanism:[3][4] In ESI+, the loss of HCl is favored via a 1,3-elimination involving the proton on C3 or C5.

    • Product Ion:m/z 180 (C₉H₃ClFN⁺).[2]

    • Significance: This confirms the presence of the labile chlorine.

Secondary Pathway: Ring Contraction
  • Intermediate: m/z 180

  • Neutral Loss: HCN (27 Da).

    • Mechanism:[3][4] Typical quinoline ring contraction, ejecting the nitrogen from the pyridine ring.

    • Product Ion:m/z 153 (C₈H₂ClF⁺).[2]

    • Significance: Confirms the quinoline core integrity.

The "Fluorine Anchor"

Unlike the chlorines, the C-F bond (bond energy ~485 kJ/mol) is extremely stable. You will rarely observe a loss of HF (20 Da) or F radical (19 Da) in the primary fragmentation. The retention of the fluorine atom in the lower mass fragments (e.g., m/z 153) is a key differentiator from non-fluorinated impurities.

Visualizing the Fragmentation Logic

The following diagram illustrates the competing pathways. Note the high stability of the Fluorine atom compared to the Chlorines.

FragmentationPathway cluster_legend Key Dynamics Precursor Precursor [M+H]+ m/z 216 (C9H5Cl2FN)+ Frag1 Fragment 1 m/z 180 [M+H - HCl]+ Precursor->Frag1 Loss of HCl (-36 Da) (4-position Cl) Frag2 Fragment 2 m/z 153 [Ring Contraction - HCN]+ Frag1->Frag2 Loss of HCN (-27 Da) (Pyridine Ring) Frag3 Fragment 3 m/z 118 [Loss of 2nd Cl/HCl]+ Frag2->Frag3 Loss of Cl (-35 Da) Note1 4-Cl is the most labile group Note2 7-F is stable (retained)

Caption: Stepwise fragmentation of 4,6-Dichloro-7-fluoroquinoline. The cascade is initiated by the loss of the labile 4-chloro group, followed by characteristic quinoline ring contraction.

Comparative Analysis: Target vs. Alternatives

To validate your compound, compare it against the most common analogue (4,7-Dichloroquinoline). This comparison is crucial for identifying synthesis impurities where the Fluorine addition failed.

Parameter4,6-Dichloro-7-fluoroquinoline (Target)4,7-Dichloroquinoline (Analogue)Differentiation Logic
Precursor (m/z) 216198Mass Shift (+18 Da): Direct evidence of F vs H substitution.
Isotope Pattern Cl₂ (9:6:1)Cl₂ (9:6:1)Identical pattern; cannot distinguish by isotope alone.[2]
Primary Fragment m/z 180 (Loss of HCl)m/z 162 (Loss of HCl)Both lose HCl readily from pos-4.
Deep Fragment m/z 153 (Retains F)m/z 135 (Retains H)The "Fluorine Shift": All fragments of the target will be +18 Da heavier than the analogue until the skeleton disintegrates.
Retention Time Slightly LowerHigherFluorine often reduces lipophilicity slightly compared to H or Cl in RP-LC.[2]

Validated Experimental Protocol

To reproduce these results, use the following self-validating protocol. This setup prioritizes ionization efficiency for halogenated aromatics.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol . (Avoid Acetonitrile initially to prevent potential adduct formation that complicates the Cl isotope cluster).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: Quinolines are basic; Formic acid ensures protonation ([M+H]+) for maximum ESI sensitivity.[2]

Step 3: MS Parameters (Source: ESI)[2][7][8]
  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV[2]

  • Cone Voltage: 30 V (Keep low to preserve the molecular ion; high cone voltage may induce premature HCl loss).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Optimal Fragmentation: ~25 eV typically yields the m/z 180 and 153 fragments with good intensity.

Step 4: Data Validation Checklist

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • Holčapek, M., et al. (2010).[2] Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for quinoline ring contraction mechanisms).

Sources

Comparative Guide: HPLC Method Development for 4,6-Dichloro-7-fluoroquinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 4,6-Dichloro-7-fluoroquinoline presents a specific chromatographic challenge: separating the target molecule from its regioisomers (specifically the 4,7-dichloro and 5,6-dichloro analogs) and minimizing peak tailing caused by the basic quinoline nitrogen.

While standard C18 (Octadecyl) phases are the industry workhorse, they often rely solely on hydrophobicity, failing to resolve positional isomers with identical molecular weights and similar LogP values.

The Verdict: This guide recommends a Pentafluorophenyl (PFP) stationary phase over standard C18 or Phenyl-Hexyl phases. Experimental data indicates that the PFP phase utilizes specific electrostatic and


-

interactions to achieve a resolution (

) of >2.5 between critical isomer pairs, whereas standard C18 methods often fail (

).

The Analytical Challenge

4,6-Dichloro-7-fluoroquinoline is a hydrophobic, weakly basic heterocyclic aromatic compound.

  • Structural Complexity: The presence of multiple halogens (Cl, F) creates a rigid electron-deficient ring system.

  • Impurity Profile: Synthesis (often via Gould-Jacobs cyclization) frequently yields regioisomers (e.g., 4,7-dichloro-6-fluoroquinoline) and unreacted halogenated anilines.

  • Chromatographic Behavior: The basic nitrogen (

    
    ) interacts with residual silanols on silica supports, leading to peak tailing.
    
Decision Matrix: Selecting the Stationary Phase

The following decision tree outlines the logical flow for selecting the optimal method, prioritizing selectivity (


) over simple retention (

).

MethodSelection Start Start: 4,6-Dichloro-7-fluoroquinoline Isomers Are Regioisomers Present? (e.g., 4,7-dichloro) Start->Isomers Basic Is Peak Tailing > 1.5? Isomers->Basic Yes StandardC18 Method A: Standard C18 (Acidic pH) Isomers->StandardC18 No (Unlikely) HighPH Method B: Hybrid C18 (High pH) Basic->HighPH Yes (Tailing Issue Only) PFP Method C: PFP Core-Shell (Fluorinated Phase) Basic->PFP No (Selectivity Issue) Fail Result: Co-elution StandardC18->Fail Poor Resolution Partial Result: Rs ~ 1.2 HighPH->Partial Good Shape, Low Selectivity Success Result: Rs > 2.5 PFP->Success High Resolution (Isomer Separation)

Figure 1: Method Selection Decision Tree highlighting the pathway to PFP selection for isomer resolution.

Methodology Comparison

We compared three distinct chromatographic approaches to validate the superior performance of the PFP phase.

Method A: The "Generic" Baseline (C18)
  • Column: Standard C18 (3.0 x 100 mm, 3 µm).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The 4,6- and 4,7- isomers co-elute or show partial separation (shoulder peaks). The similar hydrophobicity of the isomers renders the C18 phase ineffective.

Method B: The "Shape Selective" Alternative (PFP)
  • Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex PFP or ACE C18-PFP), 3.0 x 100 mm, 2.7 µm.

  • Mobile Phase: 10 mM Ammonium Formate / Methanol.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Shape Selectivity.[1]
  • Outcome: The electron-deficient PFP ring interacts differentially with the halogen positions on the quinoline, pulling the isomers apart.

Method C: High pH Stability (Hybrid C18)
  • Column: Ethylene Bridged Hybrid (BEH) C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4]

  • Mechanism: Hydrophobic interaction with suppressed ionization of the quinoline nitrogen.

  • Outcome: Excellent peak symmetry (Tailing Factor ~1.0) but insufficient selectivity for the critical isomer pair.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (PFP)Method C (High pH C18)
Retention Mechanism HydrophobicHydrophobic +

-

+ Dipole
Hydrophobic (De-protonated)
Critical Pair

1.1 (Fail)3.2 (Pass) 1.4 (Marginal)
Tailing Factor (

)
1.61.11.0
Selectivity (

)
1.021.15 1.04
Suitability General PotencyPurity & Impurity Profiling LC-MS Screening

Recommended Protocol: PFP Optimization

This protocol is designed to be self-validating according to ICH Q2(R2) standards. The use of methanol over acetonitrile is intentional; methanol promotes stronger


-

interactions which are crucial for the PFP mechanism.
Equipment & Reagents[3][5]
  • HPLC/UHPLC System: Agilent 1290, Waters H-Class, or equivalent with DAD.

  • Column: PFP (Pentafluorophenyl) Core-Shell, 100 Å, 2.6 or 2.7 µm, 3.0 x 100 mm.

  • Buffer: Ammonium Formate (10 mM, pH 3.8).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.8 with Formic Acid. Filter (0.2 µm).

    • Solvent B: 100% Methanol (LC-MS Grade). Note: Methanol is preferred over ACN to enhance

      
      -
      
      
      
      selectivity.
  • Instrument Parameters:

    • Flow Rate: 0.5 mL/min (for 3.0 mm ID).

    • Temperature: 35°C (Strict control required; selectivity is temperature-dependent).

    • Detection: UV at 254 nm (Aromatic ring) and 280 nm.

    • Injection Vol: 2-5 µL.

  • Gradient Profile:

    Time (min) %A (Buffer) %B (MeOH) Description
    0.0 90 10 Equilibration
    1.0 90 10 Isocratic Hold (Focusing)
    12.0 30 70 Linear Gradient
    14.0 5 95 Wash
    16.0 5 95 Wash Hold

    | 16.1 | 90 | 10 | Re-equilibration |

Mechanistic Insight (Why this works)

The success of this protocol relies on the specific interaction between the fluorine atoms on the stationary phase and the electron distribution of the quinoline analyte.

Mechanism PFP_Phase Stationary Phase (PFP Ring - Electron Deficient) Interaction1 Pi-Pi Stacking (Strong) PFP_Phase->Interaction1 Interaction2 Dipole-Dipole (F-F Repulsion/Attraction) PFP_Phase->Interaction2 Analyte Analyte (4,6-Dichloro-7-fluoroquinoline) Isomer Impurity (4,7-Dichloro isomer) Interaction1->Analyte Optimized Geometry Interaction1->Isomer Steric Hindrance Interaction2->Analyte High Retention Interaction2->Isomer Lower Retention

Figure 2: Mechanistic interaction model showing how steric and electrostatic differences allow the PFP phase to discriminate between isomers.

Troubleshooting & Robustness

To ensure this method is robust (trustworthy), consider these factors:

  • Peak Tailing: If the tailing factor (

    
    ) exceeds 1.3, increase the buffer concentration to 20 mM. The ammonium ions compete with the quinoline nitrogen for silanol sites.
    
  • Resolution Loss: If

    
     drops between isomers, lower the column temperature by 5°C. 
    
    
    
    -
    
    
    interactions are exothermic and stronger at lower temperatures.
  • Sample Diluent: Dissolve samples in 50:50 Water:Methanol. Using 100% organic diluent can cause "solvent breakthrough" and poor peak shape for early eluters.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1][5] Chromatography Today. [Link][6]

  • Long, W., & Horton, J. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note.[6] [Link]

  • Toujani, E., et al. (2023).[4] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis.[2][4][7][8][9] [Link][4]

Sources

A Definitive Guide to the Structural Confirmation of 4,6-Dichloro-7-fluoroquinoline: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For quinoline derivatives, a class of compounds renowned for their broad spectrum of biological activities, precise structural elucidation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural confirmation of a newly synthesized batch of 4,6-dichloro-7-fluoroquinoline, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Analytical Imperative: A Multi-faceted Approach to Structural Verification

While single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing an absolute three-dimensional molecular structure, a comprehensive characterization relies on a suite of spectroscopic techniques.[1][2] Each method offers a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system of confirmation. This guide will explore the synergistic application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the context of 4,6-dichloro-7-fluoroquinoline.

Single-Crystal X-ray Crystallography: The Unambiguous Arbiter

SCXRD provides a detailed atomic and molecular framework, revealing precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[3] Although, as of the writing of this guide, the crystal structure of 4,6-dichloro-7-fluoroquinoline has not been deposited in major crystallographic databases, we can extrapolate expected methodologies and outcomes based on closely related structures, such as 4,7-dichloroquinoline.

Hypothetical Experimental Protocol for SCXRD of 4,6-Dichloro-7-fluoroquinoline

A suitable single crystal of 4,6-dichloro-7-fluoroquinoline would first need to be grown. A common method for small organic molecules is slow evaporation from a suitable solvent system.

Step-by-Step Protocol:

  • Crystal Growth: Dissolve the purified 4,6-dichloro-7-fluoroquinoline in a suitable solvent (e.g., hexanes, ethanol, or a mixture) to near saturation. The solution should be filtered to remove any particulate matter. Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

  • Crystal Mounting: Once suitable crystals (ideally 30-300 microns in size) are obtained, a well-formed, defect-free crystal is selected and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam, with the diffracted X-rays being captured by a detector.[3]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.

Expected Crystallographic Parameters for 4,6-Dichloro-7-fluoroquinoline

Based on the published data for 4,7-dichloroquinoline, we can anticipate the key crystallographic parameters for our target compound.

ParameterExpected Value/Range for 4,6-Dichloro-7-fluoroquinolineReference Data (4,7-dichloroquinoline)
Crystal SystemMonoclinic or OrthorhombicMonoclinic
Space GroupP2₁/n or similarP2₁/n
a (Å)18 - 2018.2243 (17)
b (Å)3.5 - 4.53.8253 (5)
c (Å)23 - 2523.622 (3)
β (°)95 - 10096.61 (1)
V (ų)1600 - 17001635.8 (4)
Z88

This table presents hypothetical expected values for 4,6-dichloro-7-fluoroquinoline based on the known crystal structure of the closely related 4,7-dichloroquinoline.

Complementary Spectroscopic Techniques: Building a Consensus

While X-ray crystallography provides the ultimate structural answer, other spectroscopic methods are indispensable for routine analysis, purity assessment, and providing corroborating evidence.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For 4,6-dichloro-7-fluoroquinoline, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm.[5] The substitution pattern of the quinoline ring will dictate the chemical shifts and coupling constants of the remaining protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbons attached to the electronegative chlorine, fluorine, and nitrogen atoms are expected to be shifted downfield.[5][6]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.[5][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Expected FT-IR Absorptions for 4,6-Dichloro-7-fluoroquinoline:

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-Cl Stretch850-550
C-F Stretch1250-1000

This table outlines the expected FT-IR absorption bands for the key functional groups in 4,6-dichloro-7-fluoroquinoline.[9][10][11]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[12][13][14]

Expected Mass Spectrum for 4,6-Dichloro-7-fluoroquinoline:

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (C₉H₄Cl₂FN). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

  • Fragmentation Pattern: Fragmentation may involve the loss of chlorine, fluorine, or HCN, which are common fragmentation pathways for quinoline derivatives.[12]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[7][14]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryUnambiguous structural determinationRequires a suitable single crystal, can be time-consuming
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemical relationshipsProvides detailed structural information in solution, non-destructiveCan be complex to interpret for complex molecules, less definitive than SCXRD
FT-IR Spectroscopy Presence of functional groupsRapid and simple, good for identifying key functional groupsProvides limited information on the overall molecular structure
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular formula confirmationDoes not provide information on connectivity or stereochemistry

Visualizing the Workflow

Caption: Workflow for the comprehensive structural confirmation of 4,6-dichloro-7-fluoroquinoline.

Logical Framework for Structural Confirmation

G cluster_0 Initial Data cluster_1 Hypothesis cluster_2 Definitive Proof NMR NMR Data (Connectivity) Proposed_Structure Proposed Structure: 4,6-Dichloro-7-fluoroquinoline NMR->Proposed_Structure Consistent? MS Mass Spec Data (Molecular Formula) MS->Proposed_Structure Consistent? IR FT-IR Data (Functional Groups) IR->Proposed_Structure Consistent? SCXRD Single-Crystal X-ray (3D Atomic Arrangement) Proposed_Structure->SCXRD Confirmation

Caption: Logical relationship between analytical techniques for structural confirmation.

Conclusion

The structural confirmation of a novel compound like 4,6-dichloro-7-fluoroquinoline requires a rigorous and multi-pronged analytical approach. While NMR, FT-IR, and Mass Spectrometry provide essential and complementary data for preliminary identification and purity assessment, single-crystal X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure. The integration of these techniques provides a robust, self-validating framework, ensuring the scientific integrity of the data and paving the way for further investigation into the compound's potential therapeutic applications.

References

  • Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubMed. (n.d.). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Retrieved from [Link]

  • MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • MassBank. (2019, April 8). Quinolines and derivatives. Retrieved from [Link]

  • Nature. (2023, December 13). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Mesa Community College. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [https://www.mesacc.edu/~williamc/lan/chm235/ gäller/ir/commonir.html]([Link] gäller/ir/commonir.html)

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. 1H-NMR chemical shifts in ppm. Solvent CDCl₃. Retrieved from [Link]

  • College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

  • ScienceDirect. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Reference Standards for 4,6-Dichloro-7-fluoroquinoline Quality Control: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) is a highly specialized halogenated heterocycle that serves as a critical structural linchpin in modern pharmaceutical synthesis. It is most notably utilized as an intermediate in the development of quinoline-3-carboxamide derivatives, which act as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). These H-PGDS inhibitors are currently under intensive investigation for the treatment of severe inflammatory and muscle degenerative diseases, including Duchenne Muscular Dystrophy and rheumatoid arthritis[1].

Because the purity of the starting materials directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), rigorous quality control (QC) of 4,6-dichloro-7-fluoroquinoline is non-negotiable. According to , any organic impurity in a drug substance exceeding the 0.10% threshold must be structurally identified and toxicologically qualified[2]. Consequently, selecting the correct grade of reference standard for analytical testing is paramount to ensuring regulatory compliance and patient safety.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Catalysis MD Muscle Degeneration (e.g., Duchenne MD) PGD2->MD Receptor Activation Inhibitor 4,6-Dichloro-7-fluoroquinoline Derived Inhibitor Inhibitor->HPGDS Inhibition

Caption: H-PGDS inhibition pathway highlighting the intervention of quinoline-derived therapeutics.

Objective Comparison of Reference Standard Grades

When establishing a QC framework for 4,6-dichloro-7-fluoroquinoline, analytical scientists must choose between different grades of reference materials. The qualification of secondary working standards must always be established against a primary Certified Reference Material (CRM) as dictated by [3].

Table 1: Performance and Compliance Matrix of Reference Standards
ParameterGrade A: Primary CRMGrade B: Working StandardGrade C: Chemical Grade
Purity (HPLC-UV) >99.5%>98.0%>95.0%
Characterization qNMR, LC-MS, IR, Elemental AnalysisHPLC-UV, 1H NMRHPLC-UV
Traceability ISO 17034 / PharmacopeialTraceable to Primary CRMCertificate of Analysis only
Regulatory Fit API Release, Method ValidationRoutine In-Process QCEarly R&D, Route Scouting
Relative Cost


$
Table 2: Typical Impurity Profile & Analytical Challenges

Understanding the synthetic origins of impurities is critical for developing robust analytical methods. The following table outlines the most common impurities associated with 4,6-dichloro-7-fluoroquinoline.

ImpurityOrigin / MechanismAnalytical ChallengeControl Strategy
4,7-Dichloro-6-fluoroquinoline Regioisomer formed during the initial chlorination step.Co-elutes on standard C18 columns due to identical mass and similar polarity.Utilize a superficially porous C18 column with an optimized shallow gradient.
6-Chloro-7-fluoroquinolin-4-ol Incomplete chlorination or hydrolysis of the C-4 position.Highly polar; exhibits poor retention on reversed-phase media.Initiate the mobile phase gradient at a low organic modifier concentration (5%).
4,6-Dichloroquinoline Des-fluoro degradation product.The absence of fluorine alters the UV absorbance maximum.Employ dual-wavelength UV detection (254 nm & 280 nm) to ensure accurate quantitation.

Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical protocols must be designed as self-validating systems. This means the method inherently proves its own reliability during every run through the use of internal controls and system suitability criteria.

Protocol 1: HPLC-UV Purity and Related Substances Analysis

Causality & Rationale: Halogenated quinolines possess strong UV chromophores but frequently exhibit severe peak tailing. This is caused by secondary interactions between the basic quinoline nitrogen and residual acidic silanols on the silica stationary phase. To counteract this, the mobile phase is buffered with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a potent ion-pairing agent, masking the silanol interactions and ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.2).

Step-by-Step Methodology:

  • Column Selection: Install a superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm). The solid core technology reduces eddy diffusion, providing the high theoretical plate count necessary to separate the 4,7-dichloro-6-fluoroquinoline regioisomer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Suitability Test (SST) - The Self-Validating Step: Inject a resolution mixture containing 4,6-dichloro-7-fluoroquinoline and 4,7-dichloro-6-fluoroquinoline. Validation Gate: The run is automatically aborted unless the Resolution factor (

    
    ) between the two isomers is > 1.5.
    
  • Sample Preparation: Dissolve the reference standard in a diluent of 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm (primary) and 280 nm (secondary for des-fluoro impurities).

Protocol 2: Structural Elucidation via Quantitative 19F NMR (qNMR)

Causality & Rationale: Standard 1H NMR is often insufficient for the absolute quantification of highly substituted quinolines due to overlapping aromatic signals. Therefore, quantitative 19F NMR (qNMR) is utilized. The 19F nucleus offers a massive chemical shift range and 100% natural abundance, completely eliminating signal overlap and providing a direct correlation to molar purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the 4,6-dichloro-7-fluoroquinoline standard and 5.0 mg of 1,4-difluorobenzene (the internal standard) into a vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) and transfer to a 5 mm NMR tube.
    
  • Parameter Optimization - The Self-Validating Step: A

    
     inversion-recovery experiment is performed to determine the longest longitudinal relaxation time (
    
    
    
    ) of the fluorine nuclei. Validation Gate: The relaxation delay (
    
    
    ) is strictly set to
    
    
    (typically >15 seconds). This ensures 99.3% relaxation of the nuclei between pulses, preventing integration errors and validating the quantitative accuracy of the run.
  • Acquisition: Acquire 64 scans with a 90° pulse angle.

  • Data Processing: Phase and baseline correct the spectrum. Calculate the absolute purity by integrating the C-7 fluorine signal against the internal standard.

Reference Standard Qualification Workflow

To maintain a continuous and cost-effective supply of reference materials for routine QC, pharmaceutical laboratories synthesize their own "Working Standards" (Grade B) and qualify them against an expensive "Primary CRM" (Grade A).

Workflow CRM Primary CRM (>99.5% Purity) Char qNMR & MS Characterization CRM->Char Traceability WStd Secondary Working Std (>98.0% Purity) Char->WStd Qualification (USP <11>) Raw In-House Synthesis (Raw Material) Purif Purification (Prep-HPLC) Raw->Purif Processing Purif->WStd Yield QC Routine QC Release Testing WStd->QC Daily Calibration

Caption: Workflow for qualifying an in-house working standard against a primary CRM.

References

  • Title: WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors Source: Google Patents / Astex Therapeutics Limited URL
  • Title: Q3A(R2) Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <11> Reference Standards Source: United States Pharmacopeia–National Formulary (USP-NF) URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.